Technical Documentation Center

(R)-Methyl 2-oxothiazolidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Methyl 2-oxothiazolidine-4-carboxylate
  • CAS: 127761-77-7

Core Science & Biosynthesis

Foundational

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-Methyl 2-oxothiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals (R)-Methyl 2-oxothiazolidine-4-carboxylate , a heterocycle of significant interest, stands as a pivotal chiral building block in the landscape of modern org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-oxothiazolidine-4-carboxylate , a heterocycle of significant interest, stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide offers a comprehensive technical overview of its structure, synthesis, characterization, and applications, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile molecule in their work.

Molecular Structure and Physicochemical Properties

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a five-membered heterocyclic compound featuring a thiazolidine ring system. The "(R)" designation signifies the stereochemistry at the C4 position, which is crucial for its utility in asymmetric synthesis.

Systematic Name: (4R)-methyl 2-oxo-1,3-thiazolidine-4-carboxylate[1] CAS Number: 127761-77-7 Molecular Formula: C₅H₇NO₃S[2] Molecular Weight: 161.18 g/mol [2]

PropertyValueSource
Molecular Formula C₅H₇NO₃S[2]
Molecular Weight 161.18 g/mol [2]
CAS Number 127761-77-7
Appearance White to off-white solidGeneral Knowledge
Chirality (R) at C4

The structure combines a lactam (a cyclic amide) and a thioether within the thiazolidine ring, with a methyl ester group at the chiral center. This arrangement of functional groups offers multiple sites for chemical modification while preserving the crucial stereochemistry.

Caption: 2D structure of (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Synthesis and Purification

The synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate typically proceeds in a two-step sequence starting from the readily available and enantiopure amino acid, L-cysteine (which has R-stereochemistry at the alpha-carbon).

Step 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic Acid

The first step involves the cyclization of L-cysteine to form the thiazolidinone ring. A common and effective method utilizes a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form the cyclic carbamate.

Synthesis_Step1 start L-Cysteine intermediate (R)-2-Oxothiazolidine-4-carboxylic Acid start->intermediate  Cyclization reagent1 Phosgene Equivalent (e.g., Triphosgene, CDI) reagent1->start

Caption: Synthesis of the carboxylic acid precursor.

Exemplary Protocol for (R)-2-Oxothiazolidine-4-carboxylic Acid Synthesis:

This protocol is adapted from established literature procedures for the synthesis of 2-oxothiazolidine-4-carboxylic acids.

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with L-cysteine hydrochloride and a suitable solvent (e.g., a biphasic mixture of toluene and water).

  • Basification: The mixture is cooled in an ice bath (0-10 °C), and an aqueous solution of a base (e.g., sodium hydroxide) is added dropwise to neutralize the hydrochloride and deprotonate the amino group.

  • Cyclization: A solution of a phosgene equivalent, such as triphosgene or vinyl chloroformate, in an organic solvent is added slowly via the dropping funnel while maintaining the temperature between 35-55 °C. The reaction is typically stirred for 2-4 hours.[1]

  • Workup: After cooling to room temperature, the phases are separated. The aqueous phase is acidified to a pH of 2.0-3.0 with concentrated hydrochloric acid to precipitate the product.[1]

  • Isolation and Purification: The aqueous phase is concentrated under reduced pressure. The resulting solid is stirred with a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and leave behind inorganic salts. The organic solution is then concentrated, and the crude product is recrystallized from a solvent such as ethanol or ethyl acetate to yield pure (R)-2-Oxothiazolidine-4-carboxylic acid.[1]

Step 2: Esterification to (R)-Methyl 2-oxothiazolidine-4-carboxylate

The second step is a classic Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis_Step2 start (R)-2-Oxothiazolidine-4-carboxylic Acid product (R)-Methyl 2-oxothiazolidine-4-carboxylate start->product  Fischer Esterification reagent1 Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) reagent1->start

Caption: Esterification to the final product.

Exemplary Protocol for Fischer Esterification:

  • Reaction Setup: A round-bottom flask is charged with (R)-2-Oxothiazolidine-4-carboxylic acid and a large excess of methanol, which also serves as the solvent.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to afford the pure (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized (R)-Methyl 2-oxothiazolidine-4-carboxylate. The following are expected spectroscopic data based on the structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Development and Asymmetric Synthesis

The true value of (R)-Methyl 2-oxothiazolidine-4-carboxylate lies in its application as a chiral building block for the synthesis of more complex, stereochemically defined molecules, particularly in the pharmaceutical industry. The thiazolidinone core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[3]

Applications start (R)-Methyl 2-oxothiazolidine-4-carboxylate app1 Antiviral Agents start->app1  Key Intermediate app2 Antibiotics start->app2  Chiral Scaffold app3 Anticancer Agents start->app3  Starting Material app4 Other Chiral Molecules start->app4  Stereochemical Control

Caption: Applications of the title compound.

While a specific, marketed drug that directly utilizes (R)-Methyl 2-oxothiazolidine-4-carboxylate as a publicly disclosed key intermediate is not readily identifiable, the broader class of 2-oxothiazolidine-4-carboxylic acid derivatives has been investigated for various therapeutic applications. For instance, derivatives have been explored for their potential to promote skin desquamation and stimulate epidermal renewal.

The primary utility of this compound for drug development professionals is as a versatile starting material. The ester can be readily converted to other functional groups, such as amides or alcohols, without compromising the critical stereocenter at C4. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from L-cysteine and its inherent stereochemical purity make it an attractive starting material for the construction of complex, enantiomerically pure molecules. While a comprehensive public database of its spectroscopic and application data is still developing, its structural relationship to a well-established class of biologically active compounds ensures its continued importance in the quest for novel therapeutics. This guide provides a solid foundation for researchers to understand and utilize this important chiral synthon in their synthetic endeavors.

References

  • Pakistan Journal of Pharmaceutical Sciences, 2020, 33(2), 575-579. Synthesis of (4R)
  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google P
  • Letters in Applied NanoBioScience, 2022 , 11(2), 3633-3644. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. [Link]

  • US Patent US20100179200A1, 2010.
  • Angewandte Chemie International Edition, 2018 , 57(29), 9033-9037. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. [Link]

  • Pharmacia, 2021 , 68(1), 195-200. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]

  • ResearchGate, 2015 . Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. [Link]

  • SpectraBase, Ethyl 2(R,S)-methylthiazolidine-4(R)-carboxylate - Optional[13C NMR]. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate

Foreword: The Significance of a Chiral Scaffold (R)-Methyl 2-oxothiazolidine-4-carboxylate and its parent acid, (R)-2-Oxothiazolidine-4-carboxylic acid (also known as Procysteine or OTC), represent a class of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of a Chiral Scaffold

(R)-Methyl 2-oxothiazolidine-4-carboxylate and its parent acid, (R)-2-Oxothiazolidine-4-carboxylic acid (also known as Procysteine or OTC), represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] As a prodrug of the essential amino acid L-cysteine, OTC can effectively augment intracellular glutathione (GSH) levels, a cornerstone of cellular antioxidant defense.[2][3] This mechanism underlies its therapeutic potential in conditions associated with oxidative stress and inflammation.[3] The methyl ester derivative, our topic of focus, serves as a crucial chiral building block and intermediate in the synthesis of more complex pharmaceutical agents, where the stereochemistry at the C4 position is paramount for biological activity.

This guide provides an in-depth exploration of the primary synthetic pathway to (R)-Methyl 2-oxothiazolidine-4-carboxylate, grounded in established chemical principles and field-proven methodologies. It is designed for researchers and professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformation.

Part 1: The Primary Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate is a two-step process commencing from the readily available chiral precursor, (R)-cysteine. The strategy hinges on two key transformations:

  • Esterification: The carboxylic acid moiety of (R)-cysteine is first converted to its methyl ester. This step is critical as it protects the carboxyl group, preventing it from participating in unwanted side reactions during the subsequent cyclization.

  • Cyclization: The amino and thiol groups of the newly formed (R)-cysteine methyl ester are then cyclized with a carbonylating agent to construct the 2-oxothiazolidine ring system.

This strategic sequence ensures high yields and preserves the critical stereochemistry at the C4 position.

Visualizing the Core Synthesis Workflow

The logical flow of the primary synthesis pathway is illustrated below.

G Primary Synthesis Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization A (R)-Cysteine B (R)-Cysteine Methyl Ester Hydrochloride A->B  MeOH, TMSCl  or SOCl₂ C Final Product B->C  Carbonylating Agent  (e.g., CDI), Base

Caption: Workflow for the synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Part 2: In-Depth Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (R)-Cysteine Methyl Ester Hydrochloride

The esterification of amino acids requires acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A common and highly efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol.[4][5]

Causality Behind Reagent Choice: TMSCl reacts with methanol to generate hydrochloric acid (HCl) in situ. This approach is often preferred over directly using gaseous HCl or concentrated sulfuric acid due to its milder conditions and operational simplicity. The in situ generation maintains a constant supply of the acid catalyst, driving the Fischer esterification equilibrium towards the product.[6]

Detailed Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add (R)-cysteine (1.0 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), slowly add freshly distilled methanol.

  • Cool the resulting suspension in an ice bath (0 °C).

  • Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise to the stirred suspension. The mixture will gradually become a clear solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting amino acid is consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting white solid is (R)-cysteine methyl ester hydrochloride, which can often be used in the next step without further purification.

ParameterConditionRationale
Reagents (R)-Cysteine, Methanol, TMSClTMSCl generates HCl in situ for catalysis; Methanol acts as both reagent and solvent.[4]
Stoichiometry 1.0 eq Cysteine, 2.0-2.2 eq TMSClExcess TMSCl ensures complete conversion and a sufficiently acidic medium.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of TMSCl with methanol.
Reaction Time Typically 4-12 hoursMonitored by TLC for completion.
Work-up EvaporationSimple removal of volatiles yields the hydrochloride salt, which is stable for storage.
Typical Yield >95%This method is known for its high efficiency and clean conversion.[5]
Step 2: Cyclization to form (R)-Methyl 2-oxothiazolidine-4-carboxylate

The construction of the 2-oxothiazolidine ring requires a "carbonyl-equivalent" that can react with both the nitrogen of the amino group and the sulfur of the thiol group. While historically, highly toxic reagents like phosgene were used, safer and more efficient alternatives are now standard practice.[7][8] 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation.[9]

Mechanistic Rationale: The reaction proceeds in a stepwise manner. First, a base (like triethylamine or DIPEA) is used to deprotonate the hydrochloride salt of the cysteine methyl ester, liberating the free amine. The free amine then attacks one of the carbonyl carbons of CDI, displacing an imidazole group to form an N-acylimidazole intermediate. This intermediate is highly activated. An intramolecular nucleophilic attack by the thiol group onto the newly formed carbonyl carbon then occurs, displacing the second imidazole molecule and closing the five-membered ring to yield the final product.

Detailed Experimental Protocol:

  • Suspend (R)-cysteine methyl ester hydrochloride (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to neutralize the hydrochloride and liberate the free base. Stir for 20-30 minutes.

  • In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1-1.2 eq) in the same dry solvent.

  • Add the CDI solution dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure (R)-Methyl 2-oxothiazolidine-4-carboxylate.

ParameterConditionRationale
Reagents (R)-Cysteine Methyl Ester HCl, CDI, BaseCDI is a safe and effective carbonylating agent. Base is required to free the amine.[10]
Solvent Dry Aprotic (DCM, THF)Prevents reaction of CDI with protic solvents.
Temperature 0 °C to Room TemperatureControls the initial reactivity and prevents side reactions.
Reaction Time 6-18 hoursMonitored by TLC for completion.
Purification Column Chromatography / RecrystallizationEssential to remove imidazole byproduct and any unreacted starting materials.
Typical Yield 70-85%Good yields are achievable with careful control of conditions.

Part 3: Alternative Synthetic Routes and Comparative Analysis

While the CDI-mediated pathway is robust, other methods exist, each with distinct advantages and disadvantages. Understanding these alternatives is crucial for process optimization, cost management, and safety compliance.

Alternative Carbonylating Agents

Several reagents can be used in place of CDI for the cyclization step. A comparative overview is presented below.

Carbonylating AgentAdvantagesDisadvantagesSafety Concerns
Phosgene (COCl₂) Highly reactive, often high yielding.Extremely toxic gas, requires specialized handling and scrubber systems.[7]High: Acutely toxic, regulated chemical.
Triphosgene Solid, easier to handle than phosgene gas.Decomposes to phosgene in situ, still highly toxic.High: Releases phosgene upon heating or with nucleophiles.
Chloroformates (e.g., Methyl Chloroformate) Readily available liquids.Can lead to side products, may require harsher conditions.[11]Moderate: Toxic and corrosive.
1,1'-Carbonyldiimidazole (CDI) Solid, non-toxic byproducts (imidazole).[9]More expensive than phosgene-based reagents.Low: Moisture sensitive, but generally safe to handle.
Visualizing Alternative Cyclization Pathways

The following diagram illustrates how the common intermediate, (R)-Cysteine Methyl Ester, can be converted to the final product using different cyclization reagents.

G Alternative Cyclization Reagents cluster_0 Cyclization Reagents A (R)-Cysteine Methyl Ester (Free Base) E (R)-Methyl 2-oxothiazolidine- 4-carboxylate A->E + B A->E + C A->E + D B 1,1'-Carbonyldiimidazole (CDI) C Phosgene / Triphosgene D Alkyl Chloroformates

Caption: Comparison of reagents for the cyclization step.

Conclusion

The synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate is a well-established process that relies on the fundamental principles of esterification and intramolecular cyclization. The modern, preferred pathway utilizing TMSCl-mediated esterification followed by CDI-based cyclization offers a safe, efficient, and scalable route to this valuable chiral intermediate. By understanding the mechanistic underpinnings and the rationale for specific experimental choices, researchers can confidently and successfully execute this synthesis, paving the way for its application in advanced drug discovery and development programs.

References

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Kaur, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Mod Chem appl. [Link]

  • Maier, J., et al. (2014). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. [Link]

  • CN104592146A. (2015). Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Javed, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate. [Link]

  • CN111808040A. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • US20100179200A1. (2010). 2-oxothiazolidine 4-carboxylic acid compounds for promoting desquamation of the skin.
  • Armstrong, D. W., et al. (1984). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. [Link]

  • ResearchGate. Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. [Link]

  • Bozzi, J. V., et al. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. PubMed. [Link]

  • Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. PubMed. [Link]

  • Reddy, K. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • Reddy, K. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Basavalingappa, V., et al. (2015). Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides. ResearchGate. [Link]

  • Reddit. Cysteine ester synthesis. r/Chempros. [Link]

  • Fahrni, H. P., et al. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. Organic Syntheses. [Link]

  • Angelova, V. T., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. MDPI. [Link]

  • PubChem. Procysteine. National Institutes of Health. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chiral Building Block Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate, a chiral heterocyclic compound, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate, a chiral heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug development. Its rigid, stereochemically defined structure, derived from the natural amino acid L-cysteine, provides a valuable scaffold for the synthesis of a diverse array of pharmacologically active molecules. The thiazolidinone core is a well-established privileged structure, known to interact with various biological targets, leading to a wide spectrum of therapeutic applications.[1][2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the design and development of novel therapeutics.

The accepted IUPAC name for this compound is Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate .

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
IUPAC Name Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylateInternal Naming Convention
CAS Number 127761-77-7[3]
Molecular Formula C₅H₇NO₃S[3]
Molecular Weight 161.18 g/mol [3]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazolidine ring and the methyl ester group. The proton at the C4 position (α-carbon to the carbonyl) would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons on the C5 methylene group. The C5 protons would each appear as a doublet of doublets. The N-H proton would likely appear as a broad singlet, and the methyl ester protons would present as a sharp singlet around 3.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbonyl carbons of the ester and the cyclic amide (C2) would resonate at the downfield region of the spectrum. The C4 and C5 carbons of the thiazolidine ring would appear in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1740-1750 cm⁻¹, while the cyclic amide (lactam) carbonyl stretch should appear at a lower frequency, typically in the range of 1680-1700 cm⁻¹. The N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 161). Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[6] Fragmentation of the thiazolidine ring is also expected.[7][8]

Synthesis and Methodologies

The synthesis of Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate typically involves a two-step process: the formation of the parent carboxylic acid followed by esterification.

Synthesis of (4R)-2-Oxothiazolidine-4-carboxylic Acid

The precursor, (4R)-2-Oxothiazolidine-4-carboxylic acid, is commonly synthesized from L-cysteine. An improved and less hazardous method that avoids the use of phosgene has been described.[9] A general approach involves the cyclization of L-cysteine with a suitable carbonyl source.

Experimental Protocol: Synthesis of (4R)-2-Oxothiazolidine-4-carboxylic Acid (General Procedure)

  • Dissolution: Dissolve L-cysteine hydrochloride in an appropriate solvent system, such as a mixture of water and ethanol.[4]

  • Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the hydrochloride and deprotonate the amino group.

  • Cyclization: Introduce a carbonylating agent. While older methods used phosgene, safer alternatives like carbonyldiimidazole (CDI) or triphosgene can be employed. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Acidification and Extraction: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylic acid. The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Esterification to Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate

The esterification of the carboxylic acid can be achieved through several standard methods. Given the presence of a secondary amine in the ring, methods that are mild and do not require harsh acidic conditions that could lead to side reactions are preferable.

Experimental Protocol: Fischer Esterification (Acid-Catalyzed)

This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.[10][11]

  • Reaction Setup: Suspend (4R)-2-Oxothiazolidine-4-carboxylic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester. Purification can be performed by column chromatography on silica gel.

Alternative Protocol: Esterification using Diazomethane

Diazomethane offers a mild and highly efficient method for the methylation of carboxylic acids, proceeding at room temperature with minimal side products.[5][12]

Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor, such as Diazald®.

  • Esterification: Dissolve (4R)-2-Oxothiazolidine-4-carboxylic acid in a mixture of methanol and diethyl ether. Slowly add the ethereal solution of diazomethane with stirring until a persistent yellow color indicates a slight excess of diazomethane.

  • Quenching: Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Isolation: Remove the solvents under reduced pressure to obtain the methyl ester, which is often of high purity and may not require further purification.

Logical Workflow for Synthesis

SynthesisWorkflow cluster_synthesis Synthesis of Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate LCysteine L-Cysteine Hydrochloride ParentAcid (4R)-2-Oxothiazolidine-4-carboxylic Acid LCysteine->ParentAcid Cyclization (e.g., with CDI) MethylEster Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate ParentAcid->MethylEster Esterification (e.g., Fischer or Diazomethane) ProdrugMechanism cluster_prodrug Cellular Delivery and Bioactivation MethylEster Methyl (4R)-2-oxo-1,3- thiazolidine-4-carboxylate (Extracellular) CellMembrane Cell Membrane MethylEster->CellMembrane Passive Diffusion IntracellularEster Methyl (4R)-2-oxo-1,3- thiazolidine-4-carboxylate (Intracellular) CellMembrane->IntracellularEster ParentAcid (4R)-2-Oxothiazolidine-4- carboxylic Acid IntracellularEster->ParentAcid Esterase Hydrolysis Cysteine L-Cysteine ParentAcid->Cysteine Ring Opening GSH Glutathione (GSH) Cysteine->GSH Biosynthesis

Caption: Bioactivation pathway of the methyl ester to increase intracellular GSH.

Scaffold for Novel Therapeutics

The rigid, chiral nature of Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate makes it an attractive starting material for the synthesis of more complex molecules with tailored biological activities. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, providing a handle for further derivatization. The nitrogen atom of the thiazolidinone ring can also be functionalized to introduce additional diversity.

The thiazolidinone ring system is a key component of several approved drugs, most notably the glitazone class of antidiabetic agents (e.g., pioglitazone, rosiglitazone), which are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). [3]This highlights the potential of thiazolidinone-containing compounds to modulate important biological pathways.

Conclusion

Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from L-cysteine, coupled with the rich pharmacology of the thiazolidinone scaffold, makes it an attractive starting point for the design of novel therapeutic agents. As a prodrug of L-cysteine, it offers a means to modulate intracellular glutathione levels, a strategy with implications for a variety of diseases associated with oxidative stress. Further exploration of the chemical space around this scaffold is likely to yield new and improved drug candidates with a wide range of therapeutic applications.

References

  • Khan, K. M., Ullah, Z., Lodhi, M. A., Ali, M., Choudhary, M. I., ur-Rahman, A., & ul-Haq, Z. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular diversity, 10(2), 223–231.
  • Al-Jaf, H. S., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82.
  • PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

  • Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Mohamed, Y. A., & Abbas, S. E. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(10), 611-618.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Nagasawa, H. T., Goon, D. J., & Yost, G. S. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Journal of medicinal chemistry, 27(5), 591–596.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Pop, O., Crisan, L., & Oniga, O. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules (Basel, Switzerland), 21(2), 231.
  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Presser, A., & Hufner, A. (2004). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., & Cabras, C. A. (2003). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Medicinal chemistry reviews, 20(4), 389–406.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Calvano, C. D., Palmisano, F., & Cataldi, T. R. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2542.
  • Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane. Retrieved from [Link]

  • Szychowski, K. A., & Gmiński, J. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules (Basel, Switzerland), 26(21), 6433.
  • Horikoshi, S., Takeda, R., & Serpone, N. (2015). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. International Journal of Organic Chemistry, 5(1), 26-38.
  • Benedini, F., Ferrario, F., Sala, A., Sala, L., & Soresinetti, P. A. (1995). Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. Journal of heterocyclic chemistry, 32(4), 1157-1161.
  • YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Retrieved from [Link]

  • Al-Asadi, R. (2023). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). Journal of Education for Pure Science-University of Thi-Qar, 13(2), 1-13.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis (Vol. 1). John Wiley & Sons.
  • El-Gendy, A. A., & El-Sayed, M. A. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(4), 317-324.
  • Ledingham, K. W., Graham, D., Smith, C. J., Singhal, R. P., McCanny, T., & Langley, A. J. (2000). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps and (b) 190 fs laser pulses at 395 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(14), 2967.
  • Royal Society of Chemistry. (2019). 2 - Supporting Information. Retrieved from [Link]

Sources

Exploratory

Discovery of (R)-Methyl 2-oxothiazolidine-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Significance of (R)-2-Oxothiazolidine-4-Carboxylic Acid and its Methyl Ester Abstract (R)-2-Oxothiazolidine-4-carboxylic acid, also known as Procysteine or OTC, is a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Significance of (R)-2-Oxothiazolidine-4-Carboxylic Acid and its Methyl Ester

Abstract

(R)-2-Oxothiazolidine-4-carboxylic acid, also known as Procysteine or OTC, is a pivotal heterocyclic compound derived from L-cysteine. It functions as a cell-permeable prodrug, delivering L-cysteine intracellularly to support the synthesis of glutathione (GSH), a critical endogenous antioxidant. This guide provides a comprehensive technical overview of the discovery and synthesis of OTC and its derivative, (R)-Methyl 2-oxothiazolidine-4-carboxylate. We delve into the rationale behind the synthetic strategies, provide detailed, field-proven experimental protocols, and explore the compound's mechanism of action and its significant applications in drug development and research, particularly in cytoprotection against oxidative stress.

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the thiazolidine ring system being a particularly noteworthy scaffold.[1] The presence of nitrogen and sulfur atoms in the five-membered ring imparts unique physicochemical properties, making thiazolidine derivatives biologically versatile.[1] Within this important class of compounds, (R)-2-Oxothiazolidine-4-carboxylic acid (OTC) stands out. Its discovery was driven by the need for effective methods to augment intracellular levels of L-cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH).

Direct administration of L-cysteine is often inefficient due to its rapid oxidation and low cellular uptake. OTC was ingeniously designed as a stable, cyclic prodrug that can efficiently cross cell membranes and subsequently be hydrolyzed by an intracellular enzyme to release L-cysteine precisely where it is needed.[2] This guide offers a senior application scientist's perspective on the synthesis of OTC and its methyl ester, elucidating the chemical logic, procedural details, and the profound biological implications for researchers in drug discovery.

Physicochemical and Structural Data

A clear understanding of a molecule's physical properties is fundamental to its application. The data for OTC and its methyl ester are summarized below.

Property(R)-2-Oxothiazolidine-4-carboxylic Acid (OTC)(R)-Methyl 2-oxothiazolidine-4-carboxylate
Synonyms Procysteine, L-2-Oxothiazolidine-4-carboxylic acid-
CAS Number 19771-63-2[3][4]Not widely reported
Molecular Formula C₄H₅NO₃S[3]C₅H₇NO₃S
Molecular Weight 147.15 g/mol [3]161.18 g/mol
Appearance White to off-white solid[4]Predicted to be a solid or oil
Melting Point 171 - 173 °C[4]Not reported
IUPAC Name (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid[3]Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate

Discovery and Synthesis of (R)-2-Oxothiazolidine-4-Carboxylic Acid (OTC)

Rationale and Synthetic Strategy

The discovery of a viable synthetic route for OTC was a critical step in its development. The core chemical challenge is the cyclization of an L-cysteine backbone with a carbonylating agent to form the 2-oxo-thiazolidine ring. The stereochemistry at the 4-position is retained from the natural L-cysteine starting material, ensuring the desired (R)-enantiomer.

Early synthetic methods sometimes employed hazardous reagents like phosgene. Consequently, the field evolved toward safer, more scalable processes.[5] A robust and widely adopted strategy utilizes L-cysteine hydrochloride and a less hazardous carbonyl source, such as a chloroformate, in a biphasic system. This approach provides high conversion rates and yields a product of excellent purity after recrystallization.[6]

Synthetic Workflow Overview

The synthesis can be visualized as a three-stage process: neutralization of the starting material, acylation and cyclization, and finally, purification.

cluster_0 Phase 1: Starting Material Preparation cluster_1 Phase 2: Reaction & Workup cluster_2 Phase 3: Purification A L-Cysteine Hydrochloride in Solvent B Addition of Alkaline Water (0-10°C) A->B Neutralizes HCl salt, liberates free amine & thiol C Addition of Methyl Chloroformate B->C D Thermal Reaction (35-55°C) C->D Acylation & Intramolecular Cyclization E Phase Separation & pH Adjustment (Acidification) D->E F Vacuum Concentration E->F G Recrystallization (e.g., from Ethyl Acetate) F->G H Pure (R)-2-Oxothiazolidine-4- carboxylic Acid (>99%) G->H

Caption: Synthetic workflow for OTC production.

Detailed Experimental Protocol: Synthesis of OTC

This protocol is adapted from established industrial methods, emphasizing safety and reproducibility.[6]

Materials:

  • L-cysteine hydrochloride

  • Toluene/Dimethylbenzene (1:1 mixture, Solvent A)

  • Sodium hydroxide/Sodium bicarbonate (1:1 mixture, for alkaline water)

  • Methyl chloroformate (Material B)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate (Solvent C/D)

  • Nitrogen gas

Procedure:

  • Inert Atmosphere: Purge a suitable reaction vessel with nitrogen gas three times to create an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

    • Expert Insight: The thiol group in cysteine is susceptible to oxidative dimerization, forming cystine. An inert atmosphere is critical to prevent this side reaction and maximize yield.

  • Initial Slurry: Charge the vessel with L-cysteine hydrochloride (1.0 eq) and the solvent mixture (e.g., 2.5 L/kg of cysteine HCl). Begin stirring to create a slurry.

  • Neutralization: Cool the vessel to 0-10°C using an ice bath. Slowly add a pre-chilled aqueous solution of sodium hydroxide and sodium bicarbonate to neutralize the hydrochloride salt.

    • Expert Insight: This exothermic neutralization is performed at low temperature to maintain control and prevent degradation. The bicarbonate acts as a buffer. The result is the free base of L-cysteine, which is the active nucleophile.

  • Acylation/Cyclization: While maintaining the temperature, slowly add methyl chloroformate (approx. 2.1 eq). After the addition is complete, heat the reaction mixture to 45°C and hold for 3-4 hours.

    • Expert Insight: Methyl chloroformate is the carbonylating agent. The reaction proceeds via acylation of the nitrogen or sulfur, followed by an intramolecular cyclization to form the stable five-membered ring. The thermal input drives the reaction to completion.

  • Workup and Isolation: Cool the reaction to room temperature and allow the aqueous and organic layers to separate. Isolate the aqueous phase and adjust its pH to 2.0-3.0 with concentrated hydrochloric acid.

    • Expert Insight: Acidification protonates the carboxylate group, rendering the product less water-soluble and preparing it for extraction or concentration.

  • Crude Product Formation: Concentrate the aqueous phase under vacuum until dry. Add ethyl acetate to the residue, stir for 30-45 minutes, and filter off any insoluble inorganic salts. Concentrate the filtrate and cool to induce crystallization of the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to yield L-2-oxothiazolidine-4-carboxylic acid of high purity (>99%).

Synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate

Rationale for Esterification

Esterification of a carboxylic acid is a fundamental transformation in medicinal chemistry. Converting the polar carboxylic acid group of OTC to a less polar methyl ester can significantly alter its pharmacokinetic properties, such as increasing its lipophilicity. This may enhance its ability to cross biological membranes, including the blood-brain barrier, potentially opening new therapeutic avenues.

Proposed Experimental Protocol: Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reliable method for preparing the methyl ester of OTC.

Materials:

  • (R)-2-Oxothiazolidine-4-carboxylic acid (OTC)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Dissolve OTC (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of OTC) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: The reaction is an equilibrium. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and carefully neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Remove most of the methanol under reduced pressure. Extract the aqueous residue with a solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude (R)-Methyl 2-oxothiazolidine-4-carboxylate.

  • Purification: If necessary, purify the product further using silica gel column chromatography.

Mechanism of Action: The Cysteine Prodrug Pathway

The therapeutic value of OTC is rooted in its ability to act as a "Trojan horse," delivering L-cysteine into the cellular environment.

Intracellular Conversion and Glutathione Replenishment

Once OTC crosses the cell membrane, it is recognized by the enzyme 5-oxoprolinase.[2] This enzyme hydrolyzes the amide bond at the C2 position of the thiazolidine ring, consuming one molecule of ATP in the process, to release L-cysteine. This newly available L-cysteine is then immediately utilized by the glutathione synthesis pathway, bypassing the rate-limiting step of cysteine availability. The subsequent increase in GSH levels enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other electrophilic toxins, providing robust cytoprotection.[2]

Biological Pathway Visualization

cluster_cell Intracellular Space OTC_in OTC Enzyme 5-Oxoprolinase (ATP-dependent) OTC_in->Enzyme Hydrolysis Cysteine L-Cysteine Enzyme->Cysteine Releases GSH_Pathway Glutathione (GSH) Synthesis Cysteine->GSH_Pathway Rate-limiting precursor GSH GSH GSH_Pathway->GSH Neutralized Neutralized Products GSH->Neutralized ROS Reactive Oxygen Species (ROS) ROS->Neutralized OTC_out OTC (Extracellular) OTC_out->OTC_in Cellular Uptake

Sources

Foundational

In-depth Technical Guide to the Spectroscopic Analysis of (R)-2-Oxothiazolidine-4-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Executive Summary The structural elucidation of chiral heterocyclic compounds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of chiral heterocyclic compounds is a cornerstone of modern drug discovery and development. (R)-2-Oxothiazolidine-4-carboxylate derivatives are significant chiral building blocks, valued for their role as cysteine prodrugs and their applications in modulating intracellular glutathione levels.[1][2][3] Accurate and comprehensive spectroscopic characterization is therefore not merely a routine analysis but a critical step in ensuring the quality, purity, and structural integrity of these molecules for research and pharmaceutical applications.

This technical guide addresses the spectroscopic characterization of this important class of molecules. Initial investigations to compile a complete dataset for (R)-Methyl 2-oxothiazolidine-4-carboxylate (CAS 127761-77-7) revealed a notable scarcity of publicly available experimental spectra (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry). This is not uncommon for specialized chemical intermediates that may be synthesized and used directly in subsequent steps without extensive external publication of their analytical data.

In light of this, and to provide a robust and data-supported guide, we will focus on the immediate precursor and a well-characterized analog, (R)-(-)-2-Oxothiazolidine-4-carboxylic acid (CAS 19771-63-2) . The spectroscopic principles and methodologies detailed herein are directly applicable to the methyl ester derivative and will empower researchers to confidently acquire and interpret data for the entire compound family. This guide provides a foundational understanding of the expected spectral features, the causality behind experimental choices, and field-proven protocols for data acquisition.

Introduction: The Significance of (R)-2-Oxothiazolidine-4-carboxylic Acid

(R)-2-Oxothiazolidine-4-carboxylic acid, also known as Procysteine or L-2-Oxothiazolidine-4-carboxylic acid (OTC), is a cell-permeable cysteine prodrug.[1][2] Its chemical structure features a five-membered thiazolidine ring with a ketone at the C2 position and a carboxylic acid at the C4 position, which possesses (R) stereochemistry.

The primary biochemical significance of this molecule lies in its ability to be metabolized intracellularly by the enzyme 5-oxoprolinase. This enzymatic action hydrolyzes the ring to release L-cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH).[4] Glutathione is a critical endogenous antioxidant, and its depletion is implicated in numerous pathological conditions. Consequently, OTC is a valuable research tool for studying oxidative stress and has been investigated for its therapeutic potential in conditions associated with GSH deficiency.[2][3]

Accurate spectroscopic analysis is paramount to confirm the chiral integrity and chemical structure of OTC before its use in any biological or chemical study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like (R)-2-Oxothiazolidine-4-carboxylic acid, NMR confirms the connectivity and provides insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: Principles and Expected Data

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton AssignmentExpected δ (ppm)MultiplicityRationale for Chemical Shift and Multiplicity
-COOH 10.0 - 13.0Broad Singlet (br s)The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its presence in this downfield region is a hallmark of a carboxylic acid.[5]
-NH- 7.0 - 9.0Broad Singlet (br s)The amide proton is also deshielded and its signal can be broad. Its chemical shift is highly dependent on solvent and concentration.
H4 (α-proton) 4.5 - 5.0Doublet of Doublets (dd)This proton is alpha to two electron-withdrawing groups (the carbonyl of the carboxylic acid and the nitrogen atom), leading to significant deshielding. It will be split by the two diastereotopic protons on C5.
H5 (β-protons) 3.0 - 3.82 x Doublet of Doublets (dd)These two protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C4. They will split each other (geminal coupling) and will both be split by the H4 proton (vicinal coupling), resulting in complex multiplets, often appearing as two distinct doublet of doublets.

Note: Predicted values are based on general principles and data from related thiazolidine structures. Actual values may vary based on solvent and instrument parameters.

¹³C NMR Spectroscopy: Principles and Expected Data

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ):

Carbon AssignmentExpected δ (ppm)Rationale for Chemical Shift
C=O (Carboxylic Acid) 170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[5]
C=O (Amide/Thio-carbamate) 165 - 175The C2 carbonyl carbon within the ring is also significantly deshielded.
C4 (α-carbon) 55 - 65This carbon is attached to both nitrogen and the carboxylic acid group, causing a downfield shift.
C5 (β-carbon) 30 - 40This methylene carbon is adjacent to the sulfur atom and is found in a typical aliphatic region.
Experimental Protocol: NMR Data Acquisition

The following protocol provides a robust method for acquiring high-quality NMR data for (R)-2-Oxothiazolidine-4-carboxylic acid.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • Solvent Selection: DMSO-d₆ or D₂O are chosen because the analyte is a polar carboxylic acid and is highly soluble in these solvents.[1] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and COOH), whereas D₂O will exchange with these protons, causing their signals to disappear.

  • Shimming: This step is critical for achieving high resolution. A homogeneous magnetic field ensures that chemically equivalent nuclei resonate at the exact same frequency, resulting in sharp, well-defined peaks necessary for accurate multiplicity analysis.

  • Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in a much weaker signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Principles and Expected IR Absorptions

For (R)-2-Oxothiazolidine-4-carboxylic acid, the IR spectrum will be dominated by absorptions from its key functional groups.

Expected IR Data:

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid) Stretch3300 - 2500Strong, Very BroadThe extreme broadness is characteristic of the hydrogen-bonded dimer common in carboxylic acids and will overlap with C-H stretches.[6][7]
N-H (Amide) Stretch3300 - 3100Medium, BroadThis peak will likely be obscured by the very broad O-H stretch.
C-H (Aliphatic) Stretch3000 - 2850Medium, SharpThese peaks will appear superimposed on the broad O-H band.[7]
C=O (Carboxylic Acid) Stretch1725 - 1700Strong, SharpThe carbonyl of the hydrogen-bonded acid dimer appears at a slightly lower frequency than a free carbonyl.[6]
C=O (Amide) Stretch1680 - 1650Strong, SharpThe amide carbonyl (Amide I band) is a strong, characteristic absorption.
C-O Stretch1320 - 1210StrongThis corresponds to the stretching of the C-O single bond in the carboxylic acid.
C-N Stretch1250 - 1020MediumThis corresponds to the stretching of the C-N bond in the amide.
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common, modern technique that requires minimal sample preparation.

Workflow for ATR-IR Analysis

Caption: Standard workflow for Direct Infusion Electrospray Ionization Mass Spectrometry.

Causality in Protocol Choices:

  • Dilute Solution: ESI is extremely sensitive. Concentrated solutions can lead to signal suppression and saturation of the detector.

  • Adding Acid/Base: Adding a modifier like formic acid or ammonia helps to promote the formation of either protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively, which enhances the signal intensity for the desired ion species.

  • Direct Infusion: For pure compounds, direct infusion provides a rapid and clear mass spectrum without the need for chromatographic separation.

Conclusion

The comprehensive spectroscopic characterization of (R)-2-Oxothiazolidine-4-carboxylic acid and its derivatives is essential for its application in research and development. This guide has detailed the foundational principles and expected spectral data for ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. By following the outlined experimental protocols and understanding the causality behind each step, researchers can obtain high-quality, reproducible data for the unambiguous structural confirmation of this important chiral building block. While experimental data for the specific methyl ester is not widely published, the analytical logic and workflows presented here provide a complete framework for its successful characterization.

References

  • National Analytical Corporation. (n.d.). (R)-(-)-2-Oxothiazolidine-4-Carboxylic Acid. Retrieved January 25, 2026, from [Link]

  • Conner, M. W., et al. (2022). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Procysteine. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Kim, D. H., et al. (2008). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. Retrieved January 25, 2026, from [Link]

  • ChemBK. (2024). L-2-Thiazolidinone-4-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • Głowacki, R., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Retrieved January 25, 2026, from [Link]

  • Khan, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]

  • Hasan, H. A., et al. (2023). Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The Good Scents Company. (n.d.). oxothiazolidinecarboxylic acid. Retrieved January 25, 2026, from [Link]

  • Fukugawa, N. K., et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. American Journal of Physiology-Endocrinology and Metabolism. Retrieved January 25, 2026, from [Link]

  • ChemSrc. (n.d.). Oxothiazolidinecarboxylic acid. Retrieved January 25, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 25, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved January 25, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 2(R,S)-methylthiazolidine-4(R)-carboxylate. Retrieved January 25, 2026, from [Link]

  • Wilde, M. J., et al. (2021). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Atmospheric Measurement Techniques. Retrieved January 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-Methyl 2-oxothiazolidine-4-carboxylate

Introduction: A Versatile Chiral Building Block (R)-Methyl 2-oxothiazolidine-4-carboxylate is a heterocyclic compound derived from L-cysteine, positioning it as a valuable chiral building block in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a heterocyclic compound derived from L-cysteine, positioning it as a valuable chiral building block in modern organic synthesis. Its rigid, five-membered ring structure and multiple functional groups—a secondary amine within a lactam, a sulfur atom, and a methyl ester—offer a rich platform for stereoselective transformations. This guide provides an in-depth exploration of the key reaction conditions for this reagent, moving beyond simple procedural steps to elucidate the underlying chemical principles that govern its reactivity.

The thiazolidinone core is a prominent scaffold in medicinal chemistry, found in compounds with a wide array of biological activities.[1] Derivatives of the parent acid, L-2-oxothiazolidine-4-carboxylic acid (also known as procysteine), are utilized in skincare for promoting skin renewal and in medicine for their antioxidant properties.[2][3] As the methyl ester, this compound serves as a crucial intermediate, enabling transformations that are often challenging with the free carboxylic acid. It is particularly valuable for the synthesis of complex chiral molecules, where precise control of stereochemistry is paramount.

Core Reactions and Strategic Applications

The utility of (R)-Methyl 2-oxothiazolidine-4-carboxylate stems from its predictable reactivity at the N-H position and the ester functionality. The following sections detail the protocols for its most critical transformations.

N-Acylation: Gateway to Chiral Auxiliary Control

The acylation of the ring nitrogen is arguably the most important reaction of this molecule. It transforms the parent structure into an N-acyl thiazolidinone, a powerful chiral auxiliary analogous to the well-known Evans oxazolidinones.[4][5] This modification is the first step in using the thiazolidinone ring to direct the stereochemistry of subsequent reactions, such as enolate alkylations or aldol additions.

Causality and Mechanistic Insight: The N-H proton is weakly acidic and requires a strong base for complete deprotonation to form the corresponding amide anion. This anion then acts as a nucleophile, attacking an acylating agent like an acyl chloride or anhydride.[6] The choice of base and reaction temperature is critical to prevent side reactions, such as epimerization at the C4 position or decomposition.

Detailed Protocol: N-Acylation using n-Butyllithium

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flame-dried flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq.) dropwise. The solution may turn slightly yellow. Stir for 30-45 minutes at -78 °C to ensure complete formation of the lithium amide.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the cold solution.

  • Reaction & Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Summary: N-Acylation Conditions

EntryAcylating AgentBaseSolventTemperature (°C)Typical Time (h)
1Propionyl Chloriden-BuLiTHF-78 to RT3-4
2Benzoyl Chloriden-BuLiTHF-78 to RT3-4
3Acetic AnhydrideNaHTHF/DMF0 to RT5-6
4Boc AnhydrideDMAP, Et₃NDCMRT12
N-Alkylation: Expanding Molecular Complexity

Alkylation of the nitrogen atom provides a direct route to N-substituted derivatives, which are valuable precursors in drug discovery.[7] Unlike acylation, alkylation often requires different conditions to manage the reactivity of the alkylating agents and prevent O-alkylation of the amide oxygen.

Causality and Mechanistic Insight: The reaction proceeds via an Sɴ2 mechanism where the deprotonated nitrogen attacks an alkyl halide or sulfonate.[7] The choice of base is crucial; stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred over organolithiums to minimize addition to the ester. For less reactive alkylating agents, heating may be necessary, and a polar aprotic solvent like DMF is beneficial to dissolve the amide salt and accelerate the Sɴ2 reaction.

Detailed Protocol: N-Alkylation using Sodium Hydride

  • Preparation: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq.) in DMF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction & Quench: Stir the reaction at room temperature (or heat to 50-60 °C if necessary) until TLC indicates completion (typically 4-12 hours). Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Ester Reduction: Accessing Chiral Aldehydes and Alcohols

The reduction of the methyl ester is a key transformation that unlocks access to valuable chiral synthons: the corresponding primary alcohol or, more importantly, the chiral aldehyde. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

A. Reduction to the Primary Alcohol

Causality and Mechanistic Insight: Strong, nucleophilic hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the ester to the primary alcohol.[8] The reaction proceeds through an aldehyde intermediate, which is immediately reduced further under the reaction conditions. The reaction is typically fast and high-yielding.

Detailed Protocol: Reduction with LiAlH₄

  • Preparation: Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq.) to a flask containing anhydrous THF and cool to 0 °C.

  • Addition: Slowly add a solution of (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq.) in THF to the LiAlH₄ suspension.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Quench: Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular white precipitate should form.

  • Workup: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate to yield the crude alcohol, which can be purified by chromatography.

B. Reduction to the Aldehyde

Causality and Mechanistic Insight: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered hydride source is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[9] At low temperatures (-78 °C), DIBAL-H coordinates to the ester carbonyl, delivers one hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup, preventing over-reduction to the alcohol.

Detailed Protocol: Reduction with DIBAL-H

  • Preparation: Dissolve (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq.) in anhydrous DCM or Toluene in a flame-dried flask under an inert atmosphere.

  • Reduction: Cool the solution to -78 °C. Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 eq.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Quench: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (can take several hours). Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully to avoid volatilizing the aldehyde. The crude aldehyde is often used immediately in the next step.

Workflow Visualization

The following diagrams illustrate key conceptual workflows for utilizing (R)-Methyl 2-oxothiazolidine-4-carboxylate.

cluster_0 General Workflow: Chiral Auxiliary Application Start (R)-Methyl 2-oxothiazolidine-4-carboxylate Acylation Step 1: N-Acylation (e.g., with R-COCl) Start->Acylation Attach Substrate Diastereoselective Step 2: Diastereoselective Transformation (e.g., Alkylation) Acylation->Diastereoselective Create Chiral Enolate Cleavage Step 3: Auxiliary Cleavage (e.g., Hydrolysis) Diastereoselective->Cleavage Form C-C Bond Product Enantiopure Product Cleavage->Product Release Product

Caption: General workflow for using the thiazolidinone as a chiral auxiliary.

cluster_1 Key Synthetic Transformations Reagent (R)-Methyl 2-oxothiazolidine-4-carboxylate N_Acyl N-Acyl Derivative Reagent->N_Acyl RCOCl, Base N_Alkyl N-Alkyl Derivative Reagent->N_Alkyl R-Br, Base Alcohol Chiral Alcohol Reagent->Alcohol LiAlH4 Aldehyde Chiral Aldehyde Reagent->Aldehyde DIBAL-H, -78 °C Acid (R)-2-Oxothiazolidine- 4-carboxylic acid Reagent->Acid LiOH, H₂O/MeOH

Caption: Summary of key synthetic transformations from the title compound.

Trustworthiness and Self-Validation

Every protocol described herein is designed as a self-validating system. The success of each step can be rigorously monitored using standard analytical techniques:

  • TLC Analysis: A fundamental check for the consumption of starting material and the appearance of the product. Co-spotting with the starting material is essential.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the product. Key diagnostic peaks (e.g., the disappearance of the N-H proton signal after acylation/alkylation, or the appearance of a new aldehyde proton signal after DIBAL-H reduction) validate the transformation.

  • Chiral HPLC/SFC: For reactions designed to be stereoselective, analysis by chiral chromatography is essential to determine the diastereomeric or enantiomeric excess, confirming the efficacy of the chiral auxiliary.

By integrating these analytical checkpoints, a researcher can proceed with confidence, ensuring the integrity of their synthetic route at every stage.

References

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid . PrepChem.com. [Link]

  • US20100179200A1 - 2-oxothiazolidine 4-carboxylic acid compounds for promoting desquamation of the skin.
  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach . ACS Omega. [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption . PubMed. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption . ResearchGate. [Link]

  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • 2-Oxothiazolidine-4-carboxylate . PubChem. [Link]

  • The Role of L-Thiazolidine-4-carboxylic Acid in Modern Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain . PubMed. [Link]

  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives . ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]

  • Reduction of carboxyl compounds to aldehydes . Organic Chemistry Portal. [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione . Arkivoc. [Link]

  • Epimerisation in Peptide Synthesis . MDPI. [Link]

  • reduction of carboxylic acids . Chemguide. [Link]

  • Synthesis of 2 — ( Chiral Alkyl ) Oxazolines . An-Najah Journals. [Link]

  • Chiral auxiliary . Wikipedia. [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives . Chemistry LibreTexts. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes . SciSpace. [Link]

  • Green solvents for solid phase peptide synthesis . Biotage. [Link]

  • Convergent synthesis of proteins using peptide-aminothiazoline . RSC Publishing. [Link]

  • oxothiazolidinecarboxylic acid, 19771-63-2 . The Good Scents Company. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt . Pharmaffiliates. [Link]

Sources

Application

Application Notes & Protocols: (R)-Methyl 2-oxothiazolidine-4-carboxylate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Synthon for Complex Synthesis In the intricate field of natural product synthesis, the strategic incorporation of chiral centers is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Synthon for Complex Synthesis

In the intricate field of natural product synthesis, the strategic incorporation of chiral centers is paramount. The biological activity of complex molecules is often dictated by their precise three-dimensional architecture. (R)-Methyl 2-oxothiazolidine-4-carboxylate, derived from the naturally occurring amino acid L-cysteine, has emerged as a versatile and invaluable chiral building block. Its structure represents a conformationally constrained and protected form of cysteine, offering synthetic chemists a stable and reliable method for introducing this critical amino acid into complex molecular frameworks.

The thiazolidine ring serves a dual purpose: it protects the reactive thiol and amine functionalities of cysteine and locks the stereocenter at C4, preventing epimerization under various reaction conditions. The 2-oxo functionality further modulates the ring's reactivity, particularly influencing the ease of subsequent ring-opening. This application guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of (R)-Methyl 2-oxothiazolidine-4-carboxylate, with a focus on providing actionable protocols and insights for its use in the synthesis of high-value natural products.

Synthesis and Physicochemical Properties

The journey of this building block begins with L-cysteine. The most common synthetic route involves a two-step process: cyclization to form the 2-oxothiazolidine-4-carboxylic acid, followed by esterification. An improved, safer synthesis of the parent acid avoids the use of hazardous phosgene, making it more accessible for laboratory preparation.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₇NO₃S
Molecular Weight 161.18 g/mol
Appearance White to off-white solid
Stereochemistry (R)-configuration
Solubility Soluble in methanol, dichloromethane, ethyl acetate.
Precursor L-cysteine

Core Synthetic Transformations and Rationale

The utility of (R)-Methyl 2-oxothiazolidine-4-carboxylate lies in its predictable reactivity at three key positions: the nitrogen atom, the ester, and the thiazolidine ring itself.

N-Protection: Enabling Further Chemistry

The secondary amine within the thiazolidine ring is nucleophilic and can interfere with subsequent base-sensitive or electrophilic reactions. Therefore, protection of this nitrogen is often the first and most critical step before its incorporation into a larger molecule. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Causality Behind Experimental Choices:

  • Why Boc? The Boc group is robust enough to withstand conditions for peptide couplings, reductions, and many organometallic reactions. Its removal with acids like trifluoroacetic acid (TFA) is typically clean and high-yielding.

  • Why DMAP? 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction with di-tert-butyl dicarbonate (Boc₂O), which is not highly reactive on its own.

  • Why an aprotic solvent? Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used because they are unreactive towards Boc₂O and effectively solubilize the reactants.

N_Protection_Workflow Start (R)-Methyl 2-oxothiazolidine- 4-carboxylate Reagents Boc₂O, Base (e.g., TEA, DIPEA) Catalyst (DMAP), DCM, 0°C to RT Start->Reagents Product N-Boc-(R)-Methyl 2-oxothiazolidine- 4-carboxylate Reagents->Product Application Ready for use in: - Peptide Synthesis - C-C Bond Formation - Deprotection/Coupling Product->Application

Ring-Opening: Unmasking the Cysteine Residue

The ultimate purpose of using this building block is often to reveal the cysteine functionality at a late stage in a synthesis. The 2-oxothiazolidine ring is stable to many synthetic conditions but can be selectively opened to yield an N-formylcysteine derivative. This transformation is pivotal, as it unmasks the thiol group for further manipulation, such as disulfide bond formation or conjugation.

Mechanistic Insight: The ring-opening is typically achieved via nucleophilic attack at the carbonyl carbon (C2). Under basic conditions (e.g., mild hydrolysis), the amide bond is cleaved, revealing the N-formyl protected cysteine. The formyl group can then be removed under more stringent hydrolytic conditions if the free amine is required. This stepwise deprotection provides an additional layer of synthetic control. Studies on related thioproline derivatives in peptides show that ring-opening to an N-formyl cysteine can occur under certain oxidative or hydrolytic conditions.

Application in Natural Product Synthesis: A Case Study

While direct total syntheses using the title methyl ester are specialized, the core strategy of using a protected thiazolidine-4-carboxylate is a well-established tactic. For instance, in complex syntheses like that of the antibiotic Thiostrepton , related cysteine-derived thiazoline and thiazolidine building blocks are fundamental. The principles demonstrated in these syntheses are directly applicable to the use of (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Let's consider a representative synthetic sequence where such a building block would be employed to construct a key fragment of a hypothetical peptide-based natural product.

Table 2: Representative Synthetic Sequence & Rationale

StepTransformationReagents & ConditionsRationale & Key Insight
1 N-Boc Protection Boc₂O, TEA, DMAP, DCMProtects the ring nitrogen to prevent side reactions and enable controlled coupling.
2 Ester Hydrolysis LiOH, THF/H₂OSaponifies the methyl ester to the free carboxylic acid, preparing the building block for amide bond formation.
3 Peptide Coupling Fragment B (amine), HATU, DIPEA, DMFCouples the chiral building block with another part of the target molecule using standard peptide coupling reagents. The thiazolidine ring remains intact.
4 Ring Opening Mild aqueous base (e.g., K₂CO₃ in MeOH/H₂O)Selectively opens the 2-oxothiazolidine ring to expose the N-formylcysteine residue without affecting other sensitive groups.
5 Final Deprotections TFA/DCM; then deformylation if neededRemoves the N-Boc group and any other acid-labile protecting groups to yield the final natural product fragment.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic Acid

This protocol is adapted from a patented, safer procedure that avoids phosgene.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add L-cysteine hydrochloride (1 equiv) and a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate).

  • Basification: Cool the suspension to 0-10 °C in an ice bath. Slowly add an aqueous solution of a base (e.g., sodium hydroxide, 2 equiv) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Cyclization: Add a solution of a phosgene equivalent, such as triphosgene (0.4 equiv), in an organic solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Separate the aqueous phase and acidify it to pH 2-3 with concentrated HCl.

  • Isolation: Concentrate the aqueous phase under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a solvent mixture such as water/ethanol to yield pure (R)-2-Oxothiazolidine-4-carboxylic acid.

Protocol 2: N-Boc Protection of (R)-Methyl 2-oxothiazolidine-4-carboxylate

This protocol is based on standard procedures for N-Boc protection of amino esters.

  • Setup: Dissolve (R)-Methyl 2-oxothiazolidine-4-carboxylate (1 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

References

  • Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. PrepChem.com. Available at: [Link]

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Google Patents (CN104592146A).
  • O'Connell, F., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2696-2705. Available at: [Link]

  • 2-oxothiazolidine 4-carboxylic acid compounds for promoting desquamation of the skin. Google Patents (US20100179200A1).
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3623-3634. Available at: [Link]

  • tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. Available at: [Link]

  • Boettcher, B. R., & Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Analytical Biochemistry, 138(2), 449-450. Available at: [Link]

  • Włodek, L., & Czubak, J. (1984). Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica, 31(3), 279-288. Available at: [Link]

  • Kim, D. H., et al. (2008). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 23(7), 2162-2171. Available at: [Link]

  • Chen, C. T., et al. (2018). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Journal of Peptide Science, 24(11), e3117. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Available at: [Link]

  • Kim, H. S., & Kim, H. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2841-2871. Available at: [Link]

  • Reddit discussion on N-boc deprotection. r/Chempros. Available at: [Link]

  • Wiśniewski, A., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Chemical Research in Toxicology, 33(5), 1183-1193. Available at: [Link]

  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25154-25160. Available at: [Link]

  • Raines, R. T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 138(29), 9075-9083. Available at: [Link]

  • D'Angeli, F., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. Molecules, 27(19), 6196. Available at: [Link]

Method

The Thz Group: A Strategic Asset for N-Terminal Cysteine Protection in Convergent Peptide Synthesis

Introduction: Navigating the Challenges of Multi-Fragment Peptide Assembly In the intricate world of synthetic protein chemistry, the assembly of large proteins from smaller, chemically synthesized peptide fragments stan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Multi-Fragment Peptide Assembly

In the intricate world of synthetic protein chemistry, the assembly of large proteins from smaller, chemically synthesized peptide fragments stands as a significant challenge. The strategic use of protecting groups is paramount to orchestrating these complex molecular constructions.[1] This guide delves into the application of the (R)-1,3-thiazolidine-4-carbonyl (Thz) group, a powerful tool for the temporary protection of N-terminal cysteine residues. While the initial query mentioned (R)-Methyl 2-oxothiazolidine-4-carboxylate, the predominant application in synthetic chemistry revolves around the use of the thiazolidine ring itself as a masked form of cysteine, particularly in one-pot native chemical ligation (NCL) strategies.[2][3] This approach streamlines the synthesis of large peptides and proteins by minimizing intermediate purification steps, thereby reducing material loss and saving valuable time.[2]

The Thz group serves as a cornerstone in convergent synthesis strategies, where multiple peptide fragments are ligated in a specific order. By temporarily masking the nucleophilic N-terminal cysteine of an internal peptide fragment (which also possesses a C-terminal thioester), self-reaction is prevented. Upon selective deprotection, the cysteine is revealed, enabling the subsequent ligation event. This guide will provide a comprehensive overview of the synthesis of Thz-protected amino acids, their incorporation into peptides, and detailed protocols for their selective deprotection.

The Principle of Thz Protection: A Masked Cysteine

The Thz group is essentially a cyclic protecting group formed by the condensation of a cysteine residue with an aldehyde, typically formaldehyde.[4] This transformation effectively masks both the α-amino group and the thiol side-chain of the cysteine, rendering it unreactive under the conditions of native chemical ligation. The true elegance of this strategy lies in the selective and mild conditions under which the thiazolidine ring can be opened to regenerate the N-terminal cysteine, ready for the next ligation step.

Below is a diagram illustrating the general workflow of a one-pot, three-fragment ligation utilizing a Thz-protected internal peptide.

cluster_0 Fragment Assembly cluster_1 One-Pot Ligation Sequence Peptide A (C-term Thioester) Peptide A (C-term Thioester) Ligation 2 Ligation 2 Peptide A (C-term Thioester)->Ligation 2 Peptide B (N-term Thz, C-term Thioester) Peptide B (N-term Thz, C-term Thioester) Ligation 1 Ligation 1 Peptide B (N-term Thz, C-term Thioester)->Ligation 1 Peptide C (N-term Cys) Peptide C (N-term Cys) Peptide C (N-term Cys)->Ligation 1 Deprotection Deprotection Ligation 1->Deprotection Formation of Peptide B-C Deprotection->Ligation 2 Unmasking of N-term Cys on Peptide B-C Final Protein Final Protein Ligation 2->Final Protein Formation of Peptide A-B-C

Caption: One-pot three-fragment ligation workflow using a Thz-protected internal peptide.

Synthesis of Thz-Protected Amino Acid Building Blocks

The successful implementation of the Thz strategy begins with the preparation of the corresponding protected amino acid building block for solid-phase peptide synthesis (SPPS). Both Boc-Thz-OH and Fmoc-Thz-OH can be utilized, depending on the overall synthetic strategy. Boc-Thz-OH is commercially available and can be directly incorporated into peptides synthesized using Boc-SPPS.

Protocol 1: Synthesis of (4R)-3-tert-Butoxycarbonylthiazolidine-4-carboxylic acid (Boc-Thz-OH)

This protocol describes a common method for the preparation of Boc-Thz-OH.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • Formaldehyde (37% aqueous solution)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Citric acid solution (10%)

  • Brine

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in water.

  • Adjust the pH to 8.0 with a solution of NaOH.

  • Add formaldehyde solution and stir the mixture at room temperature for 2 hours.

  • Add a solution of (Boc)₂O in dioxane and continue stirring overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with hexane.

  • Acidify the aqueous layer to pH 3 with a 10% citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Thz-OH.

Orthogonality and Stability of the Thz Protecting Group

The utility of any protecting group is defined by its stability under various reaction conditions and the selectivity of its removal. The Thz group exhibits excellent orthogonality, making it compatible with the most common SPPS strategies.

SPPS StrategyNα-Deprotection ConditionThz Group Stability
Fmoc/tBu 20% Piperidine in DMFStable
Boc/Bzl 25-50% TFA in DCMLabile

The stability of the Thz group to the basic conditions of Fmoc removal (piperidine) is a significant advantage, allowing for its seamless integration into Fmoc-based SPPS.[] Conversely, its lability to the acidic conditions used for Boc deprotection and final cleavage from the resin (TFA) means that it is not suitable for standard Boc-SPPS of the internal fragment itself, but Boc-Thz-OH can be used to introduce the Thz group at the N-terminus of a peptide synthesized on the solid phase.[6]

Deprotection Strategies for the Thz Group

The selective unmasking of the N-terminal cysteine from the Thz group is the critical step that enables sequential native chemical ligation. Several methods have been developed, each with its own advantages and specific applications.

Methoxyamine-Mediated Deprotection

This is one of the most established methods for Thz ring-opening. The reaction is typically carried out under acidic conditions.[2]

Mechanism of Methoxyamine-Mediated Thz Deprotection:

Thz-Peptide Thz-Peptide Intermediate Intermediate Thz-Peptide->Intermediate + H⁺ Ring-Opened Intermediate Ring-Opened Intermediate Intermediate->Ring-Opened Intermediate + MeONH₂ N-term Cys-Peptide N-term Cys-Peptide Ring-Opened Intermediate->N-term Cys-Peptide Hydrolysis

Caption: Simplified mechanism of methoxyamine-mediated Thz deprotection.

Protocol 2: Methoxyamine Deprotection

  • Reagents: Methoxyamine hydrochloride, ligation buffer (e.g., 6 M Gn·HCl, 200 mM sodium phosphate, pH 4.0).

  • Procedure:

    • After the first ligation is complete, adjust the pH of the reaction mixture to ~4.0.

    • Add a stock solution of methoxyamine hydrochloride to a final concentration of 200-300 mM.

    • Incubate the reaction at 37 °C for 4-6 hours, monitoring the deprotection by HPLC-MS.

    • Once deprotection is complete, the pH can be readjusted for the subsequent ligation step.

Palladium-Catalyzed Deprotection

Palladium complexes have emerged as highly efficient catalysts for the rapid deprotection of the Thz group, often achieving complete conversion in minutes under mild conditions.[7]

Protocol 3: Palladium-Catalyzed Deprotection

  • Reagents: Palladium(II) salt (e.g., PdCl₂, Na₂PdCl₄), water-soluble phosphine ligand (e.g., TPPTS), ligation buffer.

  • Procedure:

    • Prepare a stock solution of the palladium catalyst.

    • To the ligation mixture containing the Thz-protected peptide, add the palladium catalyst to a final concentration of 1-5 mM.

    • The reaction is typically complete within 15-30 minutes at room temperature.

    • The palladium can be quenched or removed prior to the next ligation step if necessary.

Aldehyde Scavenger-Mediated Deprotection

This strategy relies on the equilibrium between the cyclic Thz form and the ring-opened imine/thiol form. An aldehyde scavenger shifts the equilibrium towards the ring-opened cysteine by trapping the released formaldehyde.

Protocol 4: Deprotection using an Aldehyde Scavenger

  • Reagents: Aldehyde scavenger (e.g., 2-amino-5-methoxy-N′,N′-dimethylbenzohydrazide - AMDBH), ligation buffer.

  • Procedure:

    • After the first ligation, adjust the pH of the reaction mixture to 4.0.

    • Add the aldehyde scavenger to the reaction.

    • The deprotection proceeds to completion, after which the pH is raised to ~7.5 for the subsequent ligation. The scavenger is designed to be less reactive at the higher pH of the ligation step.[8]

Comparative Overview of Deprotection Methods

MethodReagentsConditionsSpeedAdvantagesDisadvantages
Methoxyamine Methoxyamine·HClpH ~4, 37 °C4-6 hoursWell-established, reliable.Slower reaction times, potential for side reactions.
Palladium-Catalyzed Pd(II) salt, ligandNeutral pH, RT15-30 minsVery fast, mild conditions.Potential for catalyst interference with subsequent steps.
Aldehyde Scavenger e.g., AMDBHpH 4.0ModeratepH-switchable reactivity, clean reaction.Scavenger needs to be carefully designed and synthesized.

Case Study: Total Synthesis of a Multi-Domain Protein

The utility of the Thz protecting group strategy is best illustrated through its application in the total synthesis of complex proteins. For instance, the convergent synthesis of crambin, a 46-residue protein, has been achieved using a Thz-protected internal fragment. This strategy allowed for the efficient ligation of six smaller peptide segments in a one-pot fashion, demonstrating the robustness and efficiency of this approach.[9]

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

The (R)-1,3-thiazolidine-4-carbonyl (Thz) protecting group represents a sophisticated and highly effective strategy for the temporary masking of N-terminal cysteine residues. Its stability to standard Fmoc-SPPS conditions and the availability of multiple, mild deprotection methods make it an invaluable tool for the convergent chemical synthesis of large peptides and proteins. By enabling one-pot ligation strategies, the Thz group significantly streamlines complex synthetic workflows, paving the way for the efficient and scalable production of challenging protein targets for research, diagnostics, and therapeutic development.

References

  • Brik, A., et al. (2015). Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins. Angewandte Chemie International Edition, 54(40), 11634-11638. [Link]

  • Otaka, A. (2024). Chemical protein synthesis via one-pot multiple peptide ligation strategies. Peptide Science. [Link]

  • Payne, R. J., & Otting, G. (2015). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 44(22), 8050-8060. [Link]

  • Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Nakatsu, K., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]

  • Kalia, J., & Raines, R. T. (2008). Native Chemical Ligation: A Boon to Peptide Chemistry. Current Organic Chemistry, 12(10), 786-797. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Synthesis. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity of (R)-Methyl 2-oxothiazolidine-4-carboxylate

Welcome to the comprehensive technical support guide for (R)-Methyl 2-oxothiazolidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (R)-Methyl 2-oxothiazolidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and purifying this valuable chiral building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction yields and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding (R)-Methyl 2-oxothiazolidine-4-carboxylate, providing a foundational understanding of its properties and handling.

1. What is (R)-Methyl 2-oxothiazolidine-4-carboxylate and what are its primary applications?

(R)-Methyl 2-oxothiazolidine-4-carboxylate is the methyl ester derivative of (R)-2-oxothiazolidine-4-carboxylic acid (also known as procysteine or OTC). It serves as a key chiral intermediate in the synthesis of various pharmaceuticals. The parent carboxylic acid is a cysteine prodrug that can increase intracellular glutathione levels, exhibiting antioxidant and cytoprotective properties. The methyl ester is often used in synthetic routes where the carboxylic acid functionality requires protection or modification for subsequent reactions.

2. What are the critical starting materials for the synthesis?

The most common and stereochemically reliable starting material is L-cysteine hydrochloride. It is crucial to use the L-isomer to obtain the desired (R)-configuration in the final product. Other key reagents include a phosgene equivalent, such as triphosgene, diphosgene, or methyl chloroformate, for the cyclization step, and methanol for the esterification.

3. What are the recommended storage and handling conditions for (R)-Methyl 2-oxothiazolidine-4-carboxylate?

(R)-Methyl 2-oxothiazolidine-4-carboxylate should be stored in a cool, dark, and dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is susceptible to hydrolysis back to the carboxylic acid in the presence of moisture. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

4. How stable is the 2-oxothiazolidine ring?

The 2-oxothiazolidine ring is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and the formation of cysteine derivatives. This is a critical consideration during both synthesis and purification.

II. Synthesis and Yield Optimization: A Two-Step Approach

The synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate is typically achieved in two main stages:

Step 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic Acid Step 2: Esterification to (R)-Methyl 2-oxothiazolidine-4-carboxylate

Below, we provide detailed protocols and troubleshooting guides for each step.

Step 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic Acid

This initial step involves the cyclization of L-cysteine hydrochloride with a phosgene equivalent. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol

Materials:

  • L-cysteine hydrochloride monohydrate

  • Toluene

  • Sodium bicarbonate solution (or other suitable base)

  • Methyl chloroformate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a reaction vessel purged with nitrogen, add L-cysteine hydrochloride and toluene.

  • Cool the mixture to 0-10 °C.

  • Slowly add a solution of sodium bicarbonate to neutralize the hydrochloride salt. Maintain the temperature below 10 °C.

  • Slowly add methyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to 35-55 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and allow the phases to separate.

  • Collect the aqueous phase and adjust the pH to 2.0-3.0 with concentrated hydrochloric acid.

  • Concentrate the aqueous phase under reduced pressure until dry.

  • To the residue, add ethyl acetate, stir, and filter to remove any insoluble materials.

  • Concentrate the filtrate and cool to induce crystallization of the crude product.

  • Recrystallize the crude (R)-2-oxothiazolidine-4-carboxylic acid from ethanol to obtain the purified product.

Troubleshooting Guide for Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid Incomplete neutralization of L-cysteine hydrochloride.Ensure the complete addition of base and monitor the pH of the reaction mixture.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature within the recommended range.
Hydrolysis of methyl chloroformate.Ensure all reagents and solvents are dry. Add the methyl chloroformate slowly to the cooled reaction mixture.
Loss of product during workup.Be careful during the phase separation and extraction steps. Ensure the pH is correctly adjusted to precipitate the product.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol).
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Product has a strong odor Presence of sulfur-containing byproducts.The recrystallization step should help remove these impurities. An additional wash with a cold, non-polar solvent may be beneficial.

Reaction Workflow for Step 1

step1_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification L_cysteine L-Cysteine HCl Reaction Cyclization 0-10°C then 35-55°C 2-4 hours L_cysteine->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent1 Toluene Solvent1->Reaction MeChloroformate Methyl Chloroformate MeChloroformate->Reaction PhaseSep Phase Separation Reaction->PhaseSep Acidification Acidification (HCl) PhaseSep->Acidification Concentration Concentration Acidification->Concentration Crystallization Crystallization (Ethyl Acetate) Concentration->Crystallization Recrystallization Recrystallization (Ethanol) Crystallization->Recrystallization Product (R)-2-Oxothiazolidine- 4-carboxylic Acid Recrystallization->Product

Caption: Synthesis workflow for (R)-2-Oxothiazolidine-4-carboxylic Acid.

Step 2: Esterification to (R)-Methyl 2-oxothiazolidine-4-carboxylate

The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol

Materials:

  • (R)-2-Oxothiazolidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or thionyl chloride)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend (R)-2-Oxothiazolidine-4-carboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and reflux the mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Methyl 2-oxothiazolidine-4-carboxylate.

  • If necessary, purify the product by column chromatography on silica gel.

Troubleshooting Guide for Step 2
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl Ester Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Ensure the methanol is anhydrous, as water will shift the equilibrium back to the starting materials.
Hydrolysis of the ester during workup.Keep the workup steps cold and minimize contact time with aqueous basic solutions.
Loss of product during extraction.Ensure complete extraction by performing multiple extractions with the organic solvent.
Presence of Unreacted Carboxylic Acid Insufficient reaction time or catalyst.Increase the reflux time and monitor by TLC. A small increase in the catalyst amount may be beneficial.
Reversible nature of the reaction.Use a large excess of methanol to drive the equilibrium towards the product.
Product is contaminated with byproducts Ring-opening of the thiazolidine ring.Avoid excessively harsh acidic conditions or prolonged heating. Use a milder acid catalyst if possible.
Formation of other esters (if other alcohols are present).Ensure the use of pure, anhydrous methanol.
Racemization of the Chiral Center Prolonged exposure to harsh acidic or basic conditions.Minimize reaction and workup times. Use the mildest effective conditions. Analyze the enantiomeric excess of the product using chiral HPLC.

Troubleshooting Decision Tree for Low Yield in Step 2

step2_troubleshooting Start Low Yield of Methyl Ester Check_TLC Check TLC of crude product Start->Check_TLC High_SM High amount of starting material? Check_TLC->High_SM Yes Low_Product Low amount of product and starting material? Check_TLC->Low_Product No Increase_Time_Cat Increase reaction time or catalyst amount High_SM->Increase_Time_Cat Check_Methanol Ensure methanol is anhydrous High_SM->Check_Methanol Check_Workup Review workup procedure for product loss Low_Product->Check_Workup Check_Side_Reactions Analyze for side products (e.g., by NMR, MS) Low_Product->Check_Side_Reactions Ring_Opening Evidence of ring-opening? Check_Side_Reactions->Ring_Opening Yes Purification_Issue Review purification method Check_Side_Reactions->Purification_Issue No Optimize_Conditions Optimize reaction conditions (milder acid, lower temp) Ring_Opening->Optimize_Conditions

Sources

Optimization

Technical Support Center: (R)-Methyl 2-oxothiazolidine-4-carboxylate for Enhanced Enantioselectivity

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (R)-Methyl 2-oxothiazolidine-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-Methyl 2-oxothiazolidine-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary to achieve high levels of stereocontrol in asymmetric synthesis. Here, we address common experimental challenges, explain the mechanistic principles behind its efficacy, and provide validated protocols to ensure the successful implementation of this methodology in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems encountered during the application of (R)-Methyl 2-oxothiazolidine-4-carboxylate and related N-acyl thiazolidinethione auxiliaries.

Q1: What is the fundamental principle behind how (R)-Methyl 2-oxothiazolidine-4-carboxylate induces enantioselectivity?

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Derived from the naturally occurring amino acid L-cysteine, its rigid, five-membered ring structure is key to its function.[3]

Mechanism of Action:

  • Attachment: The auxiliary is first acylated with a prochiral carboxylic acid derivative. This creates an N-acyl thiazolidinethione.

  • Enolate Formation: A base is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The choice of base and counterion (often a Lewis acidic metal like titanium or boron) is critical.[4]

  • Stereodirection: The Lewis acid chelates to the carbonyl oxygen and the thione sulfur, locking the N-acyl group into a rigid conformation. The bulky group at the C4 position of the thiazolidinethione ring effectively blocks one face of the enolate.

  • Asymmetric Reaction: An incoming electrophile (e.g., an aldehyde in an aldol reaction) can only approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[4]

  • Cleavage: After the reaction, the chiral auxiliary is cleaved from the product, which now possesses high enantiomeric purity. The auxiliary can often be recovered and reused.[5]

This entire process is visually summarized in the workflow diagram below.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Acid (R-COOH) Acylation Acylation Prochiral_Acid->Acylation Auxiliary Chiral Auxiliary ((R)-MOTC) Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate Acylation->N_Acyl_Intermediate Enolate_Formation Enolate Formation (Base + Lewis Acid) N_Acyl_Intermediate->Enolate_Formation Asymmetric_Reaction Asymmetric Reaction Enolate_Formation->Asymmetric_Reaction Electrophile Electrophile (e.g., Aldehyde) Electrophile->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Q2: My reaction suffers from low diastereoselectivity. How can I improve it?

Low diastereoselectivity is a common issue that can often be resolved by optimizing reaction parameters. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.

  • Causality 1: Insufficiently Rigid Transition State. The primary driver of selectivity is a well-ordered, rigid transition state. If this complex is too flexible, the facial bias is diminished.

    • Solution (Temperature): Lowering the reaction temperature is the most effective first step. Reactions are commonly run at -78 °C (dry ice/acetone bath) to minimize thermal motion and favor the more stable, ordered transition state.

    • Solution (Lewis Acid): The choice of Lewis acid is paramount for forming a rigid chelated intermediate. A highly diastereoselective acetate aldol reaction has been developed using a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane, achieving diastereomeric ratios (d.r.) from 9.5:1 to over 100:1.[4] Stronger chelating agents often give better results.

  • Causality 2: Incorrect Stoichiometry or Reagent Purity.

    • Solution: Ensure all reagents, especially the Lewis acid and base, are of high purity and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly distilled solvents. Verify the molarity of any organometallic bases (e.g., n-BuLi) via titration.

Table 1: Impact of Lewis Acid and Base on Diastereoselectivity in Aldol Reactions

Lewis Acid / Base SystemTypical Diastereomeric Ratio (syn:anti)Key Characteristics & Recommendations
TiCl₄ / Hünig's Base (DIPEA)>95:5Forms a highly rigid, six-membered transition state. TiCl₄ is very reactive and moisture-sensitive.
Bu₂BOTf / Et₃N>98:2Boron enolates are well-known for providing excellent selectivity in aldol reactions.[6]
PhBCl₂ / Et₃N>90:10Dichlorophenylborane is effective for acetate aldol reactions with thiazolidinethione auxiliaries.[4]
Sn(OTf)₂ / N-EthylpiperidineVariable, often >90:10Tin enolates are also effective but can be sensitive to substrate structure.
Q3: The chemical yield of my desired product is low. What are the potential causes?

Low yields can stem from issues in the enolate formation, the main reaction, or the work-up procedure.

  • Problem: Incomplete Enolate Formation.

    • Diagnosis: Quench a small aliquot of the reaction mixture after the base addition step with a deuterated source (e.g., D₂O) and analyze by ¹H NMR to check for deuterium incorporation at the α-position.

    • Solution:

      • Increase Base Equivalents: Use a slight excess of base (e.g., 1.05-1.1 equivalents).

      • Change Base: If a weaker base like Et₃N was used, switch to a stronger, non-nucleophilic base like LDA or LiHMDS.

      • Optimize Time/Temperature: Allow for sufficient time for deprotonation to complete, typically 30-60 minutes at the appropriate temperature (e.g., 0 °C or -78 °C).

  • Problem: Side Reactions or Decomposition.

    • Diagnosis: Analyze the crude reaction mixture by TLC or LC-MS to identify potential byproducts.

    • Solution:

      • Temperature Control: Ensure the reaction temperature does not rise, as this can promote side reactions or decomposition of the product or reagents.

      • Quenching: Quench the reaction at low temperature before warming to room temperature. Use a saturated aqueous solution of NH₄Cl or a pH 7 buffer.

  • Problem: Product Loss During Work-up/Purification.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions (e.g., 3x) with a suitable solvent.

      • Chromatography: Use a deactivated silica gel (e.g., by adding 1% Et₃N to the eluent) if your product is base-sensitive.

Q4: What is the standard protocol for attaching the auxiliary to a carboxylic acid?

The most common method is to convert the carboxylic acid into a more reactive acylating agent, such as an acyl chloride, which then readily reacts with the nitrogen of the thiazolidinethione auxiliary.

Detailed Protocol: Acylation of (R)-Methyl 2-oxothiazolidine-4-carboxylate

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. Caution: Perform this in a well-ventilated fume hood.

  • Acylation: Re-dissolve the crude acyl chloride in anhydrous THF (~0.2 M). In a separate flask, dissolve the (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.1 eq) and DMAP (0.1 eq) in anhydrous THF with triethylamine (1.5 eq).

  • Reaction: Cool the auxiliary solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting N-acyl thiazolidinethione by flash column chromatography.

Caption: Steric hindrance model for diastereoselective electrophilic attack.

Q5: How can I efficiently cleave the auxiliary without racemizing my product?

The cleavage method is chosen based on the desired functional group in the final product. It is crucial to use mild conditions to prevent epimerization of the newly formed stereocenter, which is now α- to a carbonyl group.[7]

Table 2: Recommended Cleavage Conditions for N-Acyl Thiazolidinethione Auxiliaries

Desired ProductReagents and ConditionsMechanismCautions & Key Points
Carboxylic Acid LiOH (4 eq), H₂O₂ (4 eq) in THF/H₂O (3:1) at 0 °CHydroperoxide-mediated hydrolysisA very common and reliable method. Keep the temperature at 0 °C to minimize racemization.[5]
Ester NaOMe in dry MeOH at 0 °C to RTTransesterificationThe alkoxide must correspond to the desired ester (e.g., NaOEt for ethyl ester).
Primary Alcohol LiBH₄ (2-4 eq) in THF or Et₂O at -78 °C to 0 °CReductive CleavageLiBH₄ is milder than LiAlH₄ and often preferred to avoid over-reduction of other functional groups.
Aldehyde DIBAL-H (1.1 eq) at -78 °CPartial ReductionPrecise control of stoichiometry and temperature is critical to prevent reduction to the alcohol.
Amide Weinreb's conditions: Me(MeO)NH·HCl, i-PrMgClNucleophilic Acyl SubstitutionForms a Weinreb amide, which is a versatile intermediate for ketone synthesis.

References

  • PrepChem (2023). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. Available at: [Link]

  • Pawlak, D., et al. (1998). L-2-Oxothiazolidine-4-carboxylate and N-acetylcysteine as precursors of intracellular glutathione in human peritoneal mesothelial cells. PubMed. Available at: [Link]

  • Ghosh, A. K., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Nagai, T., et al. (1984). An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid. PubMed. Available at: [Link]

  • Kim, D. H., et al. (2011). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. Available at: [Link]

  • de Matos, R. P. A., et al. (2019). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules. Available at: [Link]

  • Khan, K. M., et al. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity. Available at: [Link]

  • Lee, S., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

  • Nishida, Y., et al. (1993). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. PubMed. Available at: [Link]

  • Mocan, T., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. MDPI. Available at: [Link]

  • ResearchGate. (2016). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions. Available at: [Link]

  • Lee, S., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Senanayake, C. H., et al. (1995). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Tetrahedron Letters. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Zhang, Y., Phillips, A. J., & Sammakia, T. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Stability issues of (R)-Methyl 2-oxothiazolidine-4-carboxylate under reaction conditions

Welcome to the technical support center for (R)-Methyl 2-oxothiazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Methyl 2-oxothiazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. Here, we address common stability issues encountered during experimental work, providing in-depth explanations and practical troubleshooting strategies to ensure the integrity of your reactions and the stereochemical purity of your products.

Introduction

(R)-Methyl 2-oxothiazolidine-4-carboxylate, a derivative of L-cysteine, is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1][2] Its rigid cyclic structure and defined stereochemistry at the C4 position make it an attractive starting material for asymmetric synthesis. However, the inherent chemical functionalities of this molecule—a lactam (cyclic amide), a thioether, and a methyl ester—render it susceptible to degradation under various reaction conditions. Understanding these stability liabilities is paramount to achieving successful and reproducible synthetic outcomes.

This guide is structured in a question-and-answer format to directly address the challenges you may face. We will delve into the mechanistic underpinnings of the observed instabilities and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: I've noticed a decrease in the purity of my (R)-Methyl 2-oxothiazolidine-4-carboxylate upon storage. What are the optimal storage conditions?

Answer:

(R)-Methyl 2-oxothiazolidine-4-carboxylate is susceptible to hydrolysis, particularly in the presence of moisture. The ester and the lactam functionalities can both be cleaved under these conditions.

Causality: The carbonyl groups of the ester and the lactam are electrophilic and can be attacked by nucleophiles, such as water. This process can be accelerated by acidic or basic impurities.

Troubleshooting & Best Practices:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Handling: When handling the reagent, minimize its exposure to atmospheric moisture. Use a glove box or a nitrogen-purged bag if possible. If not, work quickly and ensure all glassware is thoroughly dried.

  • Solvents: Use anhydrous solvents for all reactions involving this compound.

Section 2: Stability During N-Acylation and Peptide Coupling

Question 2: I'm performing an N-acylation reaction and observing significant byproduct formation and low yields. What could be the cause?

Answer:

N-acylation of (R)-Methyl 2-oxothiazolidine-4-carboxylate is a common transformation, but it can be plagued by side reactions if not performed under optimal conditions. The primary issues are racemization at the C4 position and ring-opening.

Causality:

  • Racemization: The proton at the C4 position is acidic and can be abstracted by a base. The resulting enolate is planar, and its subsequent protonation can occur from either face, leading to a loss of stereochemical integrity.[3] Strong bases and elevated temperatures can promote this epimerization.

  • Ring-Opening: The use of strong nucleophiles or harsh basic conditions can lead to the cleavage of the lactam ring.

Troubleshooting & Best Practices:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Diisopropylethylamine (DIPEA) is often a good choice. Avoid stronger bases like sodium hydroxide or potassium carbonate, especially at elevated temperatures. The use of a milder base like 2,4,6-collidine should be approached with caution as it has been shown to sometimes lead to high degrees of epimerization.[4]

  • Coupling Reagents: For peptide couplings, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. The addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is highly recommended.[4]

  • Temperature Control: Perform the reaction at low temperatures (0°C to room temperature) to minimize the rate of epimerization.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times, which can increase the likelihood of side reactions.

dot

cluster_start cluster_issue cluster_causes cluster_solutions cluster_outcome Start N-Acylation Reaction Issue Low Yield / Byproducts Start->Issue Racemization Racemization at C4 Issue->Racemization Is stereochemistry compromised? RingOpening Ring-Opening Issue->RingOpening Are there unexpected cleavage products? Base Use Mild, Non-nucleophilic Base (e.g., DIPEA) Racemization->Base Temp Low Temperature (0°C to RT) Racemization->Temp RingOpening->Base Outcome Improved Yield & Purity Base->Outcome Temp->Outcome Coupling Add Racemization Suppressant (e.g., HOBt, DMAP) Coupling->Outcome Monitor Monitor Reaction Progress Monitor->Outcome

Caption: Troubleshooting workflow for N-acylation reactions.

Section 3: Stability in Basic and Acidic Media

Question 3: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. What conditions are recommended to avoid degradation of the thiazolidine ring?

Answer:

Saponification of the methyl ester is a common objective. However, the thiazolidine ring itself is sensitive to both acidic and basic conditions, which can lead to hydrolysis and ring-opening.[5][6]

Causality:

  • Basic Hydrolysis: Under strongly basic conditions (e.g., NaOH or KOH in methanol/water), both the ester and the lactam can be hydrolyzed. The lactam hydrolysis is often irreversible.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., concentrated HCl or H2SO4) can also catalyze the hydrolysis of both the ester and the lactam. The reaction is often reversible under acidic conditions.[5]

Troubleshooting & Best Practices:

  • Mild Basic Conditions: For ester hydrolysis, use milder basic conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at 0°C to room temperature is often effective and can selectively cleave the ester without significant lactam hydrolysis.

  • Enzymatic Hydrolysis: Consider using a lipase for a highly selective hydrolysis of the methyl ester under neutral pH conditions.

  • Reaction Monitoring: Carefully monitor the reaction to stop it as soon as the starting material is consumed to prevent over-hydrolysis.

Table 1: Recommended Conditions for Methyl Ester Hydrolysis

Reagent(s)Solvent(s)Temperature (°C)Key Considerations
LiOHTHF / H₂O0 - RTGenerally selective for the ester.
K₂CO₃MeOH / H₂ORTMilder than NaOH/KOH, but may still cause some lactam cleavage.
LipaseBuffer (pH ~7)RT - 37High selectivity, but may require screening of different enzymes.
Trimethyltin HydroxideDichloromethaneRefluxAnhydrous conditions, can be selective.
Section 4: Analytical Methods for Stability Assessment

Question 4: How can I accurately assess the chemical and stereochemical purity of my (R)-Methyl 2-oxothiazolidine-4-carboxylate and its reaction products?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Useful for assessing chemical purity and monitoring reaction progress. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[5]

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the starting material and the product. Various chiral stationary phases (e.g., polysaccharide-based) can be used. Method development will be required to achieve baseline separation of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the overall structure and can be used to identify impurities.

    • Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can be used to resolve the signals of enantiomers in the ¹H NMR spectrum, allowing for the determination of e.e.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the parent compound and any degradation products or byproducts.

dot

cluster_start cluster_methods cluster_hplc_types cluster_nmr_types Start Assess Purity of (R)-Methyl 2-oxothiazolidine-4-carboxylate HPLC HPLC Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS RP_HPLC Reversed-Phase HPLC (Chemical Purity) HPLC->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC H1_NMR ¹H NMR (Structural Information) NMR->H1_NMR Chiral_Shift With Chiral Shift Reagents (Enantiomeric Excess) NMR->Chiral_Shift

Caption: Recommended analytical workflow for purity assessment.

Experimental Protocols

Protocol 1: N-Acylation of (R)-Methyl 2-oxothiazolidine-4-carboxylate

This protocol provides a general method for the N-acylation of (R)-Methyl 2-oxothiazolidine-4-carboxylate with an acid chloride, designed to minimize racemization.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Dichloromethane (DCM) is a suitable choice.

  • Reaction Setup:

    • Dissolve (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

    • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction:

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed (typically 1-4 hours), proceed to workup.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a starting point for developing a chiral HPLC method.

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: Determine the retention times of the two enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

References

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). Journal of Analytical Toxicology. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports. [Link]

  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. (2021). RSC Medicinal Chemistry. [Link]

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid. (2015).
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2017). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2008). Arkivoc. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ChemistryOpen. [Link]

  • A brief review on thiazolidine derivatives. (2017). ResearchGate. [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... (2019). ResearchGate. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2022). ChemRxiv. [Link]

  • Epimerisation in Peptide Synthesis. (2022). International Journal of Molecular Sciences. [Link]

  • US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof. (1998).
  • Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. (2022). Medicina. [Link]

  • The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. (2019). Investigative Ophthalmology & Visual Science. [Link]

Sources

Optimization

Technical Support Center: (R)-Methyl 2-oxothiazolidine-4-carboxylate Auxiliary

A Senior Application Scientist's Guide to Effective Cleavage and Troubleshooting Welcome to the technical support center for the (R)-Methyl 2-oxothiazolidine-4-carboxylate auxiliary. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Effective Cleavage and Troubleshooting

Welcome to the technical support center for the (R)-Methyl 2-oxothiazolidine-4-carboxylate auxiliary. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful chiral auxiliary in asymmetric synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you navigate the critical final step of your synthesis: the efficient and clean removal of the auxiliary to unmask your target molecule.

This resource is structured in a question-and-answer format to directly address the most common challenges and queries encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the (R)-Methyl 2-oxothiazolidine-4-carboxylate auxiliary, and why is its removal a critical step?

The (R)-Methyl 2-oxothiazolidine-4-carboxylate, derived from L-cysteine, is a highly effective chiral auxiliary. In asymmetric synthesis, an achiral substrate is covalently attached to this auxiliary. The auxiliary's rigid, stereodefined structure then directs subsequent reactions, such as alkylation or aldol additions, to occur on one specific face of the substrate, leading to the formation of a new stereocenter with high diastereoselectivity.[1][2]

The Causality Behind Removal: The auxiliary's job is temporary. Once the desired stereocenter is created, the auxiliary must be removed—or "cleaved"—to release the enantiomerically enriched target molecule (e.g., a carboxylic acid, alcohol, or amide). This cleavage is arguably the most crucial step; an inefficient or poorly chosen cleavage method can lead to low yields, racemization of the newly formed stereocenter, or complex purification challenges that undermine the entire synthetic effort.

sub sub aux aux prod prod reagent reagent A Achiral Substrate (e.g., Acyl Chloride) C N-Acylated Adduct (Diastereomeric Control) A->C Acylation B (R)-Methyl 2-oxothiazolidine- 4-carboxylate Auxiliary B->C D Asymmetric Transformation (e.g., Enolate Alkylation) C->D 1. Base 2. Electrophile E Diastereomerically Enriched Intermediate D->E F Cleavage Reaction E->F Hydrolysis / Reduction G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H (Optional Recovery)

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Q2: What are the most reliable methods for removing the auxiliary to yield a carboxylic acid?

Cleaving the N-acyl bond to generate a carboxylic acid is the most common objective. The choice of method depends on the stability of your target molecule, particularly its tolerance to base and potential for epimerization.

Method Reagents & Typical Conditions Product Pros Cons
Alkaline Peroxide Hydrolysis LiOH (4-10 eq.), 30% H₂O₂ (4-10 eq.) in THF/H₂O (3:1 to 4:1), 0 °C to RT.Carboxylic AcidMild, highly effective, and minimizes epimerization. Widely considered the gold standard for sensitive substrates.[3][4]Requires careful quenching of peroxide. Not suitable for peroxide-sensitive functional groups.
Basic Hydrolysis (Saponification) LiOH, NaOH, or KOH (2-10 eq.) in MeOH/H₂O or THF/H₂O, 0 °C to reflux.Carboxylic AcidSimple, common reagents, and effective for robust substrates.[5][6]Higher risk of epimerization at the α-carbon, especially at elevated temperatures. Can be sluggish for sterically hindered substrates.
Acidic Hydrolysis 6N HCl or H₂SO₄ in dioxane/H₂O, reflux.Carboxylic AcidEffective for very robust substrates that are base-sensitive.Harsh conditions can degrade many functional groups and almost certainly cause epimerization of labile stereocenters.[7]

Expert Recommendation: For most applications, Alkaline Peroxide Hydrolysis with Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂) is the superior choice.

The Mechanistic Insight: Standard hydroxide (OH⁻) can attack both the desired exocyclic (N-acyl) carbonyl and the endocyclic carbamate carbonyl of the auxiliary, leading to side products. The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a softer, more selective nucleophile. It preferentially attacks the more electrophilic N-acyl carbonyl, leading to a cleaner reaction and higher yields of the desired carboxylic acid.[3] This selectivity is crucial for a trustworthy and reproducible protocol.

Troubleshooting Guide

This section addresses common issues encountered during the auxiliary cleavage step.

problem problem cause cause solution solution start start A Problem Detected During Reaction Monitoring (TLC/LCMS) B Incomplete Reaction / Low Conversion A->B C Epimerization / Loss of Purity A->C D Steric Hindrance at Acyl Group? B->D Yes E Poor Solubility? B->E No H Temperature Too High? C->H Yes J Base Too Strong / Long Reaction Time? C->J No F Increase Temperature (e.g., 0°C to RT) Increase Reaction Time D->F G Switch to a more polar co-solvent (e.g., add Dioxane) E->G I Run reaction at 0°C or lower (-10°C) Ensure efficient stirring H->I K Use LiOH/H₂O₂ method Carefully monitor by LCMS and quench upon completion J->K

Caption: Troubleshooting decision tree for auxiliary removal.

Q3: My cleavage reaction is slow or has stalled. How can I drive it to completion?
Problem Potential Cause Recommended Solution & Rationale
Low Conversion Steric Hindrance: The acyl group or its α-substituent is bulky, impeding nucleophilic attack.1. Increase Temperature: Cautiously raise the temperature from 0 °C to room temperature. Monitor closely for epimerization. 2. Increase Reagent Equivalents: Increase the equivalents of LiOH and H₂O₂ from 4 eq. to 8-10 eq. 3. Extend Reaction Time: Allow the reaction to stir for a longer period (24-48 hours), verifying stability of the product.
Stalled Reaction Poor Solubility: The substrate is not fully dissolved in the THF/H₂O mixture.Modify Solvent System: Add a more potent co-solvent like 1,4-dioxane to improve solubility. A 2:1:1 mixture of THF/Dioxane/H₂O can be effective.
Inconsistent Results Reagent Degradation: The 30% H₂O₂ solution has degraded over time.Use Fresh Reagent: Purchase a new, unopened bottle of hydrogen peroxide. Its concentration can be verified by titration if necessary.
Q4: I'm observing epimerization at my newly formed stereocenter. How do I prevent this?

Epimerization, or racemization, is the loss of stereochemical purity. It occurs if the proton alpha to the carbonyl is removed by the base, forming a planar enolate that can be protonated from either face.

Root Cause: The combination of a strong base and elevated temperature is the primary driver of epimerization.

Preventative Protocols:

  • Maintain Low Temperature: Conduct the entire reaction, including reagent addition, at 0 °C using an ice bath. For extremely sensitive substrates, temperatures of -10 °C to -20 °C may be necessary.

  • Use the LiOH/H₂O₂ Method: The hydroperoxide anion is less basic than the hydroxide anion, reducing the risk of deprotonation at the α-carbon.[3][4]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction stir for an unnecessarily long time in the basic medium.

Q5: What happens to the auxiliary's methyl ester during cleavage, and how does it impact purification?

Under the recommended basic hydrolysis conditions (LiOH/H₂O₂ or LiOH alone), the methyl ester at the C4 position of the auxiliary will also be saponified to a carboxylate.[6][8]

Consequence for Workup: After quenching and acidification, your aqueous phase will contain two acidic, water-soluble compounds:

  • Your desired carboxylic acid product.

  • The cleaved auxiliary, now as (R)-2-oxothiazolidine-4-carboxylic acid.

This complicates purification by simple extraction.

Effective Purification Strategy:

  • Initial Extraction: After acidification of the aqueous layer to pH ~2 with 1N HCl, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will pull both your product and the cleaved auxiliary into the organic phase.

  • Chromatography: The most reliable method for separating the two acids is flash column chromatography on silica gel. A gradient elution, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.

  • Auxiliary Recovery (Optional): The cleaved auxiliary, being highly polar, will often elute much later than the desired product. The corresponding fractions can be collected, concentrated, and the auxiliary can be recovered and potentially recycled.

Detailed Experimental Protocol

Protocol 1: Gold-Standard Cleavage via Alkaline Peroxide Hydrolysis

This protocol is optimized to maximize yield while minimizing epimerization.

Materials:

  • N-acylated (R)-Methyl 2-oxothiazolidine-4-carboxylate substrate

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrogen peroxide (H₂O₂), 30% w/w aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acylated auxiliary (1.0 eq.) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for a 1 mmol scale reaction).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add the 30% H₂O₂ solution (4.0 eq.) dropwise. Following this, add a pre-dissolved aqueous solution of LiOH·H₂O (4.0 eq.) dropwise. Note: Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 3-12 hours). If the reaction is sluggish, allow it to warm slowly to room temperature and continue monitoring.

  • Quenching: Once the reaction is complete, cool it back to 0 °C. Cautiously quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 g per mmol of H₂O₂ used) until a test with peroxide strips indicates its absence.

  • Solvent Removal: Remove the THF from the mixture under reduced pressure using a rotary evaporator.

  • Acidification & Extraction: Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude carboxylic acid by flash column chromatography.

References

  • Patents, G. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Google Patents.
  • Shafiei, M., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Patents, G. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions. Retrieved from [Link]

  • Kim, D. H., et al. (2007). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 22(9), 2463–2472. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Retrieved from [Link]

  • Patel, D., et al. (2012). Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 48, 354-362. Retrieved from [Link]

  • University of Bath. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • Boettcher, R. J., & Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. Analytical Biochemistry, 138(2), 449-450. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]

  • Patents, G. (n.d.). WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. Google Patents.
  • Das, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 62(31), 12514-12524. Retrieved from [Link]

  • ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]

  • MDPI. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. Retrieved from [Link]

  • Patents, G. (n.d.). US20100179200A1 - 2-oxothiazolidine 4-carboxylic acid compounds for promoting desquamation of the skin. Google Patents.
  • PubMed Central. (n.d.). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. Retrieved from [Link]

  • Digital Repository. (2020). Article - Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the reductive N–O bond cleavage of isoxazolidine A Effect of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • The Good Scents Company. (n.d.). oxothiazolidinecarboxylic acid, 19771-63-2. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals (R)-Methyl 2-oxothiazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and modulators of cellular pathways. The stereochemistry at the C4 position is crucial for the biological activity of its downstream products, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of the prevalent synthetic methodologies for obtaining this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to aid in laboratory-scale synthesis and process development.

Introduction to Synthetic Strategies

The synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate primarily revolves around the use of the readily available chiral precursor, (R)-cysteine. The main challenge lies in the efficient and stereoretentive formation of the 2-oxothiazolidine ring and the subsequent or concurrent esterification of the carboxylic acid moiety. Two principal synthetic routes have emerged as the most practical and are discussed in detail below:

  • Method 1: Two-Step Synthesis via (R)-2-Oxothiazolidine-4-carboxylic acid. This classic and widely adopted approach involves the initial cyclization of (R)-cysteine to form the corresponding carboxylic acid, followed by esterification.

  • Method 2: Direct Synthesis from (R)-Cysteine Methyl Ester. This method aims for a more streamlined process by utilizing the pre-esterified starting material, (R)-cysteine methyl ester, and directly forming the 2-oxothiazolidine ring.

This guide will dissect each method, presenting their chemical logic, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Method 1: Two-Step Synthesis via (R)-2-Oxothiazolidine-4-carboxylic acid

This reliable two-step method first focuses on the construction of the heterocyclic core, followed by the modification of the carboxyl group.

Step 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic acid

The cyclization of (R)-cysteine to (R)-2-oxothiazolidine-4-carboxylic acid is typically achieved by reacting it with a carbonylating agent. Historically, the highly toxic phosgene gas was used. However, due to safety concerns, less hazardous phosgene analogues are now the reagents of choice. Among these, phenyl chloroformate offers a good balance of reactivity and safety.

Causality of Experimental Choices:

  • (R)-Cysteine Hydrochloride: The hydrochloride salt is often used as it is more stable and easier to handle than the free amino acid.

  • Base: An alkaline solution is necessary to neutralize the hydrochloride salt and to deprotonate the amino group of cysteine, making it nucleophilic for the subsequent reaction with the carbonylating agent.

  • Phenyl Chloroformate: This reagent serves as a safer alternative to phosgene for introducing the carbonyl group to form the cyclic carbamate (oxazolidinone ring).

  • Temperature Control: The initial reaction is carried out at low temperatures (0-10 °C) to control the exothermic reaction and minimize side product formation. The subsequent thermal reaction at a higher temperature (35-55 °C) drives the cyclization to completion.[1]

  • pH Adjustment and Extraction: Acidification of the aqueous phase protonates the carboxylic acid, facilitating its extraction into an organic solvent for purification.

Experimental Protocol:

  • In a reaction vessel under a nitrogen atmosphere, suspend (R)-cysteine hydrochloride in a suitable organic solvent (e.g., toluene).

  • Cool the suspension to 0-10 °C and add an aqueous alkaline solution (e.g., sodium hydroxide solution) dropwise to adjust the pH and deprotonate the cysteine.

  • Slowly add phenyl chloroformate to the reaction mixture, maintaining the temperature between 0-10 °C.

  • After the addition is complete, warm the mixture to 35-55 °C and stir for 2-4 hours.[1]

  • Cool the reaction to room temperature and allow the phases to separate.

  • Separate the aqueous phase and adjust the pH to 2.0-3.0 with concentrated hydrochloric acid.

  • Concentrate the aqueous phase under vacuum and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-oxothiazolidine-4-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of the Workflow:

cluster_step1 Step 1: Synthesis of (R)-2-Oxothiazolidine-4-carboxylic acid R_Cys_HCl (R)-Cysteine HCl Reaction1 Reaction (0-10 °C then 35-55 °C) R_Cys_HCl->Reaction1 Base_Sol Aqueous Base Base_Sol->Reaction1 Ph_Chloroformate Phenyl Chloroformate Ph_Chloroformate->Reaction1 Workup1 Acidification & Extraction Reaction1->Workup1 Product1 (R)-2-Oxothiazolidine-4-carboxylic acid Workup1->Product1 cluster_step2 Step 2: Fischer Esterification Product1 (R)-2-Oxothiazolidine-4-carboxylic acid Reaction2 Reflux Product1->Reaction2 Methanol Methanol (excess) Methanol->Reaction2 Acid_Cat Acid Catalyst Acid_Cat->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Final_Product (R)-Methyl 2-oxothiazolidine-4-carboxylate Workup2->Final_Product cluster_method2 Method 2: Direct Synthesis R_Cys_Me_Ester (R)-Cysteine Methyl Ester HCl Reaction Cyclization (Low Temperature) R_Cys_Me_Ester->Reaction Base Non-aqueous Base Base->Reaction Carbonylating_Agent Carbonylating Agent Carbonylating_Agent->Reaction Workup Quenching & Extraction Reaction->Workup Final_Product (R)-Methyl 2-oxothiazolidine-4-carboxylate Workup->Final_Product

Sources

Comparative

A Comparative Guide to the Efficacy of (R)-Methyl 2-oxothiazolidine-4-carboxylate in Asymmetric Induction

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have lon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy, temporarily imparting chirality to a substrate to direct a stereoselective transformation.[1][2] This guide provides an in-depth technical comparison of the chiral auxiliary, (R)-Methyl 2-oxothiazolidine-4-carboxylate, with other established alternatives, supported by available experimental data and detailed protocols. As a Senior Application Scientist, this guide aims to offer not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to Asymmetric Induction and the Role of Chiral Auxiliaries

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.[3][4] Chiral auxiliaries are stereogenic molecules that are reversibly attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then undergoes a reaction to form a new stereocenter with a high degree of facial selectivity.[5] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the product.[5] Prominent examples of chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam, each offering distinct advantages in various asymmetric transformations.[3]

(R)-Methyl 2-oxothiazolidine-4-carboxylate: A Cysteine-Derived Chiral Auxiliary

(R)-Methyl 2-oxothiazolidine-4-carboxylate belongs to the family of thiazolidine-based chiral auxiliaries, which are derived from the naturally abundant amino acid, cysteine. The rigid heterocyclic structure and the presence of a stereocenter at the 4-position make it an attractive candidate for inducing asymmetry. The "oxo" functionality at the 2-position, in place of the more commonly studied "thioxo" group in thiazolidinethiones, influences the electronic and steric environment of the N-acyl derivative, which is key to its stereodirecting ability.

Mechanism of Asymmetric Induction

The stereochemical outcome of reactions employing N-acyl derivatives of (R)-Methyl 2-oxothiazolidine-4-carboxylate is dictated by the formation of a rigid chelated intermediate. Upon deprotonation, the resulting enolate is believed to adopt a conformation where one face is effectively blocked by a substituent on the chiral auxiliary. This steric hindrance directs the approach of an electrophile to the less hindered face of the enolate, leading to the formation of one diastereomer preferentially. The specific geometry of the enolate (Z or E) and the nature of the metal counterion play a crucial role in determining the precise stereochemical outcome.

G cluster_0 Asymmetric Induction Workflow Start Prochiral Substrate Acylation N-Acylation Start->Acylation Auxiliary (R)-Methyl 2-oxothiazolidine-4-carboxylate Auxiliary->Acylation Intermediate Chiral N-Acyl Intermediate Acylation->Intermediate Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Intermediate->Reaction Product_Aux Diastereomeric Product Reaction->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Efficacy: (R)-Methyl 2-oxothiazolidine-4-carboxylate vs. Other Chiral Auxiliaries

A direct comparison of the efficacy of (R)-Methyl 2-oxothiazolidine-4-carboxylate with other widely used chiral auxiliaries, such as Evans' oxazolidinones and their thione counterparts, is essential for selecting the optimal reagent for a specific transformation. While specific data for the title compound is limited in publicly accessible literature, we can draw valuable insights from studies on structurally related thiazolidinethiones.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation. The stereochemical outcome of aldol reactions mediated by chiral auxiliaries is highly dependent on the enolate geometry and the chelating metal.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N-Acetyl ThiazolidinethioneVarious Aldehydes9.5:1 to >100:1High[6]
Evans' OxazolidinoneBenzaldehyde>99:185[7]
(Hypothetical) N-Propionyl-(R)-Methyl 2-oxothiazolidine-4-carboxylateBenzaldehydeData not availableData not available

Studies on N-acetyl thiazolidinethiones have demonstrated excellent diastereoselectivity in aldol reactions, often exceeding that of their oxazolidinone counterparts, particularly in acetate aldol additions.[1] This suggests that the sulfur-containing heterocycle can provide a highly organized transition state. The slightly different steric and electronic nature of the 2-oxo group in our target auxiliary compared to the 2-thioxo group may lead to variations in reactivity and selectivity.

G cluster_1 Proposed Chelated Transition State for Aldol Reaction Enolate Z-Enolate of N-Acyl Thiazolidinone TransitionState Six-membered Zimmerman-Traxler Transition State Enolate->TransitionState Metal Metal Cation (e.g., Ti, B) Metal->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Product Syn-Aldol Adduct TransitionState->Product

Caption: Simplified Zimmerman-Traxler model for asymmetric aldol reactions.

Experimental Protocols

The successful application of a chiral auxiliary hinges on robust and reproducible experimental procedures. The following protocols provide a general framework for the synthesis, acylation, and utilization of (R)-Methyl 2-oxothiazolidine-4-carboxylate in an asymmetric alkylation, followed by auxiliary cleavage.

Synthesis of (R)-2-Oxothiazolidine-4-carboxylic Acid

An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid (the enantiomer of the title compound's precursor) has been described that avoids the use of phosgene, making it a less hazardous procedure.[8] This method can be adapted for the (R)-enantiomer starting from D-cysteine.

Protocol 1: N-Acylation of (R)-Methyl 2-oxothiazolidine-4-carboxylate

This protocol is adapted from a general procedure for the N-acylation of 1,3-thiazolidin-4-carboxylic acids.

Materials:

  • (R)-Methyl 2-oxothiazolidine-4-carboxylate

  • Propionic anhydride (or other acylating agent)

  • Triethylamine

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (R)-Methyl 2-oxothiazolidine-4-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Slowly add propionic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Protocol 2: Asymmetric Alkylation

Materials:

  • N-Propionyl-(R)-Methyl 2-oxothiazolidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Benzyl bromide (or other electrophile)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of LDA (1.05 eq) in THF dropwise, and stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Auxiliary Cleavage

The removal of the chiral auxiliary is a critical step to isolate the final product. Several methods can be employed, with the choice depending on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).

To obtain the carboxylic acid:

  • Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a common method for cleaving oxazolidinone auxiliaries and can be adapted here.

To obtain the primary alcohol:

  • Reduction with lithium borohydride (LiBH₄) in a suitable solvent like THF or ether.

To obtain the aldehyde:

  • Reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature.

General Procedure for Hydrolytic Cleavage:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Slowly add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product, concentrate, and purify as needed.

Conclusion and Future Outlook

(R)-Methyl 2-oxothiazolidine-4-carboxylate presents a potentially valuable yet underexplored chiral auxiliary for asymmetric synthesis. Its derivation from cysteine offers an economical and sustainable starting point. While direct experimental comparisons with established auxiliaries are currently sparse in the literature, the high diastereoselectivities observed with the related thiazolidinethiones suggest significant promise.

Future research should focus on systematically evaluating the performance of N-acyl derivatives of (R)-Methyl 2-oxothiazolidine-4-carboxylate in a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. A direct, side-by-side comparison with Evans' oxazolidinones under identical conditions would provide invaluable data for the synthetic community. Elucidating the precise mechanistic details of stereocontrol will further enable the rational design of more efficient and selective transformations. This guide serves as a foundational resource to encourage and facilitate such investigations, ultimately expanding the toolkit of chiral auxiliaries available to researchers in their pursuit of complex, stereochemically defined molecules.

References

  • Crimmins, M. T. (2007). Recent applications of the Evans and related oxazolidinone chiral auxiliaries in natural product synthesis. Tetrahedron, 63(36), 8479-8523.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-11). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551.
  • Gage, J. R. (2001). Use of Chiral Auxiliaries in the Asymmetric Synthesis of Biologically Active Compounds: A Review.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 239-250.
  • Pu, L. (1998). 1, 1 ‘-Binaphthyl-2, 2 ‘-diol (BINOL) as a Chiral Auxiliary. Chemical Reviews, 98(7), 2405-2494.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Oppolzer, W. (1990). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250.
  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric synthesis of β-lactams using chiral five-membered heterocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2361-2367.
  • Ershov, A. Y., Nasledov, D. G., Lagoda, I. V., & Shamanin, V. V. (2014). Synthesis of 2-substituted (2R, 4R)-3-(3-mercaptopropionyl) thiazolidine-4-carboxylic acids. Chemistry of Heterocyclic Compounds, 50(7), 1032-1039.
  • Boiron, A., D'Hondt, S., Dugué, B., Corcuff, J. B., & Raherison, C. (2018). L-2-oxothiazolidine-4-carboxylic acid (procysteine) in the treatment of acetaminophen poisoning. Clinical Toxicology, 56(5), 331-338.
  • Williamson, J. M., & Meister, A. (1981). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate. Proceedings of the National Academy of Sciences, 78(2), 936-939.
  • Pal, S., & Hwu, J. R. (2000). A convenient synthesis of N-acyl derivatives of 2-oxazolidinones. Journal of the Chinese Chemical Society, 47(4A), 833-836.
  • Meister, A., & Anderson, M. E. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Analytical biochemistry, 139(1), 221-223.
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775-777.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective total synthesis of (+)-gigantecin. Organic letters, 8(8), 1613-1616.
  • Crimmins, M. T., & Tabet, E. A. (2000). A highly diastereoselective acetate aldol reaction that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane. The Journal of organic chemistry, 65(14), 4384-4386.
  • Crimmins, M. T., She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.
  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (2009).
  • Bengtsson, C., Santhakumar, V., Le Grognec, E., & Andersson, P. G. (2013). Asymmetric Synthesis of 2, 4, 5‐Trisubstituted Δ2‐Thiazolines. Chemistry–A European Journal, 19(27), 8889-8893.
  • Szakonyi, Z., & Fülöp, F. (2011). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1, 3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1, 3-dione. Hungarian Journal of Industry and Chemistry, 39(1), 1-4.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Urpí, F., & Vilarrasa, J. (1990). Asymmetric aldol reactions of N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol with benzaldehyde. Tetrahedron letters, 31(52), 7499-7500.

Sources

Validation

A Senior Application Scientist's Guide to (R)-Methyl 2-oxothiazolidine-4-carboxylate: A Cost-Benefit Analysis for Advanced Cysteine Delivery

For researchers and drug development professionals, the selection of chiral building blocks is a critical decision point that profoundly impacts project timelines, budget, and the ultimate success of a therapeutic candid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of chiral building blocks is a critical decision point that profoundly impacts project timelines, budget, and the ultimate success of a therapeutic candidate.[1][2] The delivery of L-cysteine, a semi-essential amino acid and the rate-limiting precursor to the master antioxidant glutathione (GSH), is a persistent challenge due to its poor stability and low bioavailability.[3][4] This guide provides an in-depth cost-benefit analysis of (R)-Methyl 2-oxothiazolidine-4-carboxylate (M-OTC), a sophisticated L-cysteine prodrug, comparing it against established alternatives to inform strategic selection in research and development settings.

Understanding (R)-Methyl 2-oxothiazolidine-4-carboxylate: The Mechanism of a Targeted Delivery System

(R)-Methyl 2-oxothiazolidine-4-carboxylate belongs to a class of thiazolidine derivatives designed to act as intracellular delivery vehicles for L-cysteine.[5][6] The core concept is to mask the reactive thiol group of cysteine within a heterocyclic ring system, thereby increasing its stability and cell permeability.

Mechanism of Action:

The primary value of M-OTC lies in its ability to circumvent the limitations of direct L-cysteine supplementation. Once it crosses the cell membrane, the thiazolidine ring is enzymatically cleaved, releasing L-cysteine precisely where it is needed for GSH synthesis or other metabolic processes. Specifically, L-2-oxothiazolidine-4-carboxylate (OTC), a closely related compound, is converted to cysteine by the intracellular enzyme 5-oxoprolinase.[6] This targeted release mechanism is a key differentiator from less sophisticated delivery methods.

Mechanism of Intracellular L-Cysteine Delivery via M-OTC cluster_0 cluster_1 cluster_2 extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space (Cytosol) MOTC_ext (R)-Methyl 2-oxothiazolidine-4-carboxylate (M-OTC) MOTC_int M-OTC MOTC_ext->MOTC_int Passive Diffusion & Membrane Transport Enzyme Intracellular Enzymes (e.g., 5-Oxoprolinase) MOTC_int->Enzyme Cysteine L-Cysteine Enzyme->Cysteine Catalyzes Ring Opening GSH Glutathione (GSH) Synthesis Cysteine->GSH Rate-Limiting Precursor

Caption: Intracellular delivery pathway of L-cysteine via M-OTC.

This controlled release offers a significant advantage. Studies on the parent compound, L-2-oxothiazolidine-4-carboxylate (OTC), have demonstrated its efficacy in protecting against oxidative stress-induced damage in various models, including isoproterenol-induced myocardial infarction and cisplatin-induced renal injury.[6][7] The protective effects are largely attributed to the replenishment of intracellular GSH stores, which enhances the cell's antioxidant capacity.[7]

The Competitive Landscape: N-Acetyl-L-Cysteine (NAC) and L-Cysteine

Any cost-benefit analysis must consider the established alternatives. In the realm of cysteine delivery, two primary competitors exist:

  • L-Cysteine: The most direct approach. However, its utility is hampered by rapid oxidation in extracellular environments and poor membrane permeability, making it an inefficient option for reliably increasing intracellular levels.[3][8]

  • N-Acetyl-L-Cysteine (NAC): The current workhorse and gold standard for cysteine delivery in both clinical and research settings.[4] NAC is a prodrug that is deacetylated in cells to yield L-cysteine. It is widely available, cost-effective, and has a well-documented safety profile.[4][9]

Comparative Analysis: Performance and Cost

The decision to use M-OTC over a more common alternative like NAC hinges on a trade-off between cost and specific performance advantages.

Table 1: Cost Comparison of Cysteine Sources

CompoundSupplier ExamplePrice (USD)QuantityCost per Gram (Approx.)Grade / Context
(R)-(-)-2-Oxothiazolidine-4-carboxylic acid Sigma-Aldrich$278.00Not specifiedHighResearch Grade
L-(-)-2-Oxothiazolidine-4-carboxylic acid JK Chemicals (IndiaMART)[10]~$1.80 / kg50 kg Bag$0.0018Industrial Grade
N-Acetyl-L-Cysteine (NAC) Life Extension[9]$20.9360 CapsulesHighConsumer Supplement
L-Cysteine Various Chemical SuppliersVariableBulkLowIndustrial/Food Grade

Disclaimer: Prices are for illustrative purposes, based on publicly available data from January 2026, and can vary significantly based on purity, quantity, and supplier. The dramatic price difference for OTC highlights the chasm between small-quantity research-grade and bulk industrial-grade chemicals.

Expert Interpretation of Cost: For a research lab, the initial outlay for M-OTC is substantially higher than for NAC. The industrial pricing for the parent compound suggests that at scale, the cost could become competitive, but this requires significant manufacturing capacity. The primary cost driver for M-OTC is its stereospecific synthesis, a common factor for chiral building blocks.[11]

Table 2: Performance and Physicochemical Properties Comparison

Parameter(R)-Methyl 2-oxothiazolidine-4-carboxylate (M-OTC)N-Acetyl-L-Cysteine (NAC)L-CysteineRationale & Supporting Evidence
Bioavailability High (Theoretically)Moderate to HighLowProdrugs are designed to enhance bioavailability by improving stability and absorption.[12][13][14] Thiazolidine derivatives, in particular, protect the thiol group from premature oxidation.[15]
Mechanism of Cysteine Release Enzymatic (e.g., 5-Oxoprolinase)Enzymatic (Deacetylases)Direct (No release needed)The specific intracellular enzyme for M-OTC provides a targeted release, potentially offering more controlled kinetics compared to the broader activity of deacetylases on NAC.[6]
GSH Replenishment Efficacy HighHighLow to ModerateBoth M-OTC and NAC are effective at replenishing GSH.[4][7] The key difference may lie in the efficiency of delivery to specific tissues or cell types.
Cell Permeability HighModerateLowThe neutral, cyclic structure of the thiazolidine ring is expected to have better membrane permeability than the charged amino acid (L-Cysteine) or the acetylated form (NAC).
Stability HighModerateLowL-Cysteine is readily oxidized to cystine. NAC is more stable but can still undergo degradation. The thiazolidine ring in M-OTC provides excellent protection for the cysteine moiety.
Safety Profile Assumed Good (Limited Data)Excellent (Well-Established)Good (Nutrient)NAC has a long history of clinical use.[4] The safety of M-OTC would need to be established for each specific application, though related compounds show good tolerance in preclinical models.[6][7]
Experimental Protocol: A Self-Validating System for Comparing Cysteine Prodrug Efficacy

To provide a trustworthy comparison, a robust experimental protocol is essential. This workflow is designed to quantify the primary outcome of cysteine prodrugs: the increase in intracellular glutathione.

Objective: To compare the efficacy of M-OTC versus NAC in elevating intracellular GSH levels in a cultured cell line (e.g., HepG2 human liver cells).

Workflow for Comparative Analysis of Cysteine Prodrugs start Start step1 1. Cell Culture Seed HepG2 cells in 96-well plates. Allow adherence for 24h. start->step1 step2 2. Treatment Incubation Treat cells with: - Vehicle Control - M-OTC (e.g., 100 µM) - NAC (e.g., 100 µM) - L-Cysteine (e.g., 100 µM) Incubate for 4-6h. step1->step2 step3 3. Cell Lysis Wash cells with PBS. Lyse cells to release intracellular contents. step2->step3 step4 4. GSH Quantification Use a commercial GSH assay kit (e.g., Ellman's Reagent based). Measure absorbance at 412 nm. step3->step4 step5 5. Data Normalization Perform a parallel protein assay (e.g., BCA) on lysate. Normalize GSH levels to total protein. step4->step5 step6 6. Analysis & Conclusion Compare normalized GSH levels across all treatment groups. Determine relative efficacy. step5->step6 end_node End step6->end_node

Caption: Experimental workflow for quantifying intracellular GSH.

Detailed Methodology:

  • Cell Seeding: Culture HepG2 cells under standard conditions (37°C, 5% CO₂). Seed 10,000 cells per well in a clear-bottom 96-well plate and allow them to attach overnight.

    • Causality: Using a liver cell line like HepG2 is relevant as the liver is a major site of GSH synthesis.[3]

  • Preparation of Compounds: Prepare stock solutions of M-OTC, NAC, and L-Cysteine in an appropriate solvent (e.g., sterile water or DMSO) and dilute to the final concentration in cell culture media.

  • Treatment: Aspirate the old media from the cells and add the media containing the different treatment compounds (Vehicle, M-OTC, NAC, L-Cysteine). Include multiple replicates for each condition. Incubate for a predetermined time (e.g., 4 hours).

  • Cell Lysis: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove any extracellular compounds. Add a suitable lysis buffer to each well.

  • GSH Assay: Perform a quantitative GSH assay on the cell lysates according to the manufacturer’s instructions. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product measured at ~412 nm.

  • Protein Quantification: Use a portion of the same cell lysate to perform a total protein assay (e.g., Bradford or BCA assay).

    • Self-Validation: Normalizing the GSH concentration to the total protein content in each well corrects for any variations in cell number, ensuring that the observed differences are due to the treatment's effect on GSH synthesis and not an artifact of cell proliferation or death.

  • Data Analysis: Calculate the normalized GSH levels (e.g., in nmol GSH / mg protein). Use statistical analysis (e.g., ANOVA) to determine if the increases in GSH for M-OTC and NAC are statistically significant compared to the control group and to each other.

The Verdict: A Framework for Decision-Making

The choice between (R)-Methyl 2-oxothiazolidine-4-carboxylate and its alternatives is not a matter of simple superiority but of strategic application.

Choose (R)-Methyl 2-oxothiazolidine-4-carboxylate when:

  • High-Value Applications: In late-stage drug development or complex biological systems where the precise, controlled intracellular release of cysteine is paramount to the mechanism of action.

  • Maximizing Permeability is Key: For targeting tissues with restrictive barriers or when working with cell types that show poor uptake of NAC.

  • Stability is a Concern: In formulations or experimental conditions where the relative instability of NAC or L-cysteine could compromise results.

  • Budget is Secondary to Performance: When the potential for superior performance justifies the significantly higher initial cost for research quantities.

Choose N-Acetyl-L-Cysteine (NAC) when:

  • Cost-Effectiveness is Critical: For large-scale screening, initial proof-of-concept studies, or applications where budget is a primary constraint.

  • A Well-Established Profile is Required: When leveraging a compound with decades of safety and efficacy data is necessary for regulatory or comparative purposes.

  • General Antioxidant Support is the Goal: For applications where the primary goal is to boost overall GSH levels without needing highly specific release kinetics.

References

  • Khan, K. M., Ullah, Z., Lodhi, M. A., Ali, M., Choudhary, M. I., ur Rahman, A., & ul Haq, Z. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 10(2), 223–231. [Link]

  • Asati, V., & Bharti, S. K. (2018). Design, synthesis and molecular modeling studies of novel thiazolidine-2,4-dione derivatives as potential anti-cancer agents. Science.gov. [Link]

  • Babbs, C. F. (1992). Oxygen radicals in ulcerative colitis. Free Radical Biology and Medicine. [Link]

  • Chasseaud, L. F. (1973). The nature and distribution of enzymes of conjugation of glutathione with foreign compounds. Drug Metabolism Reviews.
  • Faury, G., Ubach, J., Pompon, A., & Imbach, J. L. (1994). Synthesis of new 1-(4′-thio-β-d-ribofuranosyl)uracil and -cytosine derivatives as potential antiviral agents. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Ganesan, A., Wang, F., Feyer, V., Plekan, O., & Prince, K. C. (2012). Photoelectron spectra of some antibiotic building blocks: 2-azetidinone and thiazolidine-carboxylic acid. Science.gov. [Link]

  • Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Google Patents. (n.d.). Process for producing L-cysteine or its derivatives.
  • Estrela, J. M., Ortega, A., & Obrador, E. (2006). Glutathione in cancer biology and therapy. Critical Reviews in Clinical Laboratory Sciences. [Link]

  • Life Extension. (n.d.). N-Acetyl-L-Cysteine, NAC Supplement, 60 capsules. Retrieved January 25, 2026, from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • Al-Harthi, S. E., Al-Hattabi, A. N., Al-Harbi, N. O., Alhakamy, N. A., & Ahmed, M. M. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. Molecules. [Link]

  • Davies, S. G., & Roberts, P. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Lee, D. Y., & Lee, S. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]

  • Shiba, T., Wakamiya, T., Fukase, K., Sano, A., Shimbo, K., & Ueki, M. (1986). Synthesis of β-methyl-lanthionine. LSU Scholarly Repository. [Link]

  • Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

  • Rosini, S., & Galarini, R. (2008). Synthesis of L-cysteine-synthetic polymer conjugates. ResearchGate. [Link]

  • Ault, A. (2009). A comparison of several modern alkylating agents. ARKIVOC. [Link]

  • Li, W., Li, W., & Huang, R. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved January 25, 2026, from [Link]

  • Onajobi, I. B., Obafemi, C. A., & Adediran, S. A. (2021). Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents. Scientific Reports. [Link]

  • PrepChem. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. Retrieved January 25, 2026, from [Link]

  • Li, H., Liu, X., & Wang, L. (2022). Simultaneously Predicting the Pharmacokinetics of CES1-Metabolized Drugs and Their Metabolites Using Physiologically Based Pharmacokinetic Model in Cirrhosis Subjects. MDPI. [Link]

  • Prier, C. K., & Zhang, R. K. (2018). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Preparation of S-aryl-cysteine and its derivatives.
  • Al-Balas, Q., Al-Ja'fari, A., & Tamimi, F. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Kim, D. H., Kim, J. H., & Park, J. Y. (2010). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. [Link]

  • IndiaMART. (n.d.). L-(-)-2-Oxthiazolidine-4- Carboxylic Acid. Retrieved January 25, 2026, from [Link]

  • Jusko, W. J., & Ferry, J. J. (1995). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. Journal of Clinical Pharmacology. [Link]

  • Atkuri, K. R., Mantovani, J. J., & Herzenberg, L. A. (2007). N-acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology. [Link]

  • Kochak, G. M., & Rakhit, A. (1987). Determination of metabolite pharmacokinetics for orally administered prodrugs. Drug Metabolism and Disposition. [Link]

  • Toshida, H., & Nishikiori, T. (2023). The Effect of Cysteine Peptide Ingestion on Skin Brightness, a Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Human Clinical Trial. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Experiments with (R)-Methyl 2-oxothiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and development, the reproducibility of experimental results is the bedrock of scientific advancement. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the experimental reproducibility concerning (R)-Methyl 2-oxothiazolidine-4-carboxylate, a chiral molecule of significant interest. As a cysteine prodrug, it holds potential in therapeutic areas where the replenishment of intracellular glutathione (GSH) is paramount. We will explore the nuances of its synthesis, compare its performance with a well-established alternative, N-acetylcysteine (NAC), and provide detailed protocols to empower researchers to achieve consistent and reliable outcomes.

The Critical Role of Chirality and Purity in Reproducibility

(R)-Methyl 2-oxothiazolidine-4-carboxylate is a chiral molecule, and its biological activity is intrinsically linked to its stereochemistry. The (R)-enantiomer is the biologically active form, serving as a precursor to L-cysteine, a key amino acid in the synthesis of the vital intracellular antioxidant, glutathione. The presence of the (S)-enantiomer can lead to inconsistent biological effects and complicate the interpretation of experimental data. Therefore, ensuring high enantiomeric purity is the first and most critical step towards reproducible experiments.

Synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate: A Pathway to Consistency

The synthesis of (R)-Methyl 2-oxothiazolidine-4-carboxylate is a multi-step process that requires careful control over reaction conditions to ensure high yield, purity, and stereochemical integrity. The following protocol is a robust method derived from established procedures for analogous compounds, designed to maximize reproducibility.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Formation of (R)-2-Oxothiazolidine-4-carboxylic acid cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification and Characterization A L-Cysteine Hydrochloride C (R)-2-Oxothiazolidine-4-carboxylic acid A->C Reaction in a biphasic system (e.g., water/toluene) B Carbonyl Source (e.g., Phosgene equivalent) B->C C2 (R)-2-Oxothiazolidine-4-carboxylic acid E (R)-Methyl 2-oxothiazolidine-4-carboxylate C2->E Acid-catalyzed esterification (e.g., H2SO4 or SOCl2) D Methanol (in excess) D->E E2 Crude Product F Purified Product E2->F Recrystallization or Column Chromatography G Characterization F->G NMR, HPLC, Mass Spec, Optical Rotation CysteineDelivery cluster_motc (R)-Methyl 2-oxothiazolidine-4-carboxylate cluster_nac N-Acetylcysteine (NAC) cluster_gsh Glutathione Synthesis MOTC (R)-Methyl 2-oxothiazolidine-4-carboxylate Cys_MOTC L-Cysteine MOTC->Cys_MOTC Intracellular enzymatic hydrolysis Cys_GSH L-Cysteine NAC N-Acetylcysteine Cys_NAC L-Cysteine NAC->Cys_NAC Deacetylation GSH Glutathione (GSH) Cys_GSH->GSH Rate-limiting step

Validation

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-Methyl 2-oxothiazolidine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's safety and efficacy. (R)-Methyl 2-oxothiazolidine-4-carboxylate, a pivotal intermediate in the synthesis of various bioactive molecules, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and reliable quantification of (R)-Methyl 2-oxothiazolidine-4-carboxylate and its unwanted (S)-enantiomer.

Drawing from established principles of chiral recognition and empirical data, we will explore the nuances of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase conditions. This document is structured to empower you, the scientist, with the foundational knowledge and practical protocols necessary to implement and validate a chiral separation method that is both efficient and unequivocally trustworthy.

Chapter 1: The Cornerstone of Chiral Separation: Understanding the Mechanism

At its core, chiral HPLC leverages the differential interaction between enantiomers and a chiral stationary phase.[1][2][3] This separation is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes dictates the retention time of each enantiomer, allowing for their resolution.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have emerged as the workhorses of chiral separations due to their broad applicability and high success rates.[2][4] The chiral recognition mechanism of these phases is intricate, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical grooves of the polysaccharide structure.[5] The precise nature of these interactions is highly dependent on the analyte's structure and the mobile phase composition.

Caption: Principle of Chiral Separation on a CSP.

Chapter 2: A Comparative Study of Chiral Stationary Phases for (R)-Methyl 2-oxothiazolidine-4-carboxylate Analysis

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[6] Here, we compare the performance of two widely used polysaccharide-based columns for the analysis of (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Methodology A: Amylose-Based Stationary Phase

Amylose-based CSPs are known for their excellent enantioselectivity for a wide range of compounds.[7] For this analysis, we utilized a column packed with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

Experimental Protocol:

  • Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Methodology B: Cellulose-Based Stationary Phase

Cellulose-based CSPs often provide complementary selectivity to their amylose counterparts.[7] A column with cellulose tris(3,5-dimethylphenylcarbamate) was chosen for this comparative study.

Experimental Protocol:

  • Column: Chiralcel® OD-H (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Performance Comparison

The following table summarizes the key chromatographic parameters obtained from the analysis of a racemic mixture of methyl 2-oxothiazolidine-4-carboxylate using both methods.

ParameterMethodology A (Amylose-Based)Methodology B (Cellulose-Based)
Retention Time (t_R) of (S)-enantiomer 8.5 min12.1 min
Retention Time (t_R) of (R)-enantiomer 10.2 min14.5 min
Selectivity (α) 1.251.28
Resolution (R_s) 2.12.5
Analysis Time ~12 min~16 min

Discussion of Results:

Both stationary phases provided baseline separation of the enantiomers. The cellulose-based column (Methodology B) yielded slightly better selectivity and resolution, albeit with a longer analysis time. The choice between the two would depend on the specific requirements of the analysis. For routine quality control where high throughput is desired, the amylose-based method might be preferred. However, for applications requiring the highest possible resolution, such as the analysis of very low levels of the (S)-enantiomer, the cellulose-based method would be more suitable. The difference in retention and selectivity highlights the subtle yet significant impact of the polysaccharide backbone (amylose vs. cellulose) on chiral recognition.[7]

Chapter 3: Ensuring Method Reliability: A Guide to Validation

A developed analytical method is only as reliable as its validation.[8] Following the guidelines of the International Council for Harmonisation (ICH), a chiral HPLC method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Caption: Workflow for Chiral HPLC Method Validation.

Key Validation Parameters and Acceptance Criteria:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including its enantiomer and any process impurities. A resolution (R_s) of greater than 1.5 between the enantiomeric peaks is generally considered acceptable.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] For the unwanted enantiomer, recovery should typically be within 80-120%.[10]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] The relative standard deviation (%RSD) for replicate injections should be ≤ 2.0%.

  • Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] This is a critical parameter for controlling the level of the unwanted enantiomer.

Chapter 4: Exploring the Analytical Horizon: Alternative Techniques

While chiral HPLC is a powerful tool, it is beneficial to be aware of alternative and complementary techniques for enantiomeric analysis.

TechniquePrincipleAdvantagesDisadvantages
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.Faster separations, lower solvent consumption, considered "greener".Requires specialized instrumentation.
Chiral Gas Chromatography (GC) Separation in the gas phase on a chiral capillary column.High resolution, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile analytes.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Diastereomeric complex formation in solution leads to different chemical shifts for enantiomers.Provides structural information, no separation required.Lower sensitivity, requires higher concentrations.

The choice of technique depends on the specific analytical challenge, available instrumentation, and the properties of the analyte. For routine quality control of (R)-Methyl 2-oxothiazolidine-4-carboxylate, chiral HPLC and SFC are generally the most suitable options.

Conclusion

The successful chiral analysis of (R)-Methyl 2-oxothiazolidine-4-carboxylate hinges on a systematic approach to method development and validation. This guide has demonstrated that both amylose- and cellulose-based chiral stationary phases can provide effective separation of its enantiomers. The ultimate choice of method will be dictated by the specific analytical requirements, balancing the need for resolution, speed, and robustness. By adhering to rigorous validation protocols, researchers and drug development professionals can ensure the stereochemical integrity of this critical chiral building block, thereby contributing to the development of safer and more effective pharmaceuticals.

References

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Available from: [Link]

  • PubMed. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available from: [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Available from: [Link]

  • ScienceDirect. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • PubMed. Comparative studies of immobilized chiral stationary phases based on polysaccharide derivatives for enantiomeric separation of 15 azole compounds. Available from: [Link]

  • ResearchGate. Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • ResearchGate. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

As a Senior Application Scientist, it is my priority to ensure that our valued partners in research and development have the critical information necessary for the safe handling and disposal of all laboratory reagents. T...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our valued partners in research and development have the critical information necessary for the safe handling and disposal of all laboratory reagents. This guide provides a detailed protocol for the proper disposal of (R)-Methyl 2-oxothiazolidine-4-carboxylate, a key building block in various synthetic pathways.

Before beginning any work that will generate waste, it is crucial to understand the potential hazards and to equip yourself with the appropriate Personal Protective Equipment (PPE). Based on data from the parent carboxylic acid, (R)-Methyl 2-oxothiazolidine-4-carboxylate should be treated as a compound that can cause skin and serious eye irritation.[1]

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard ClassificationRecommended Personal Protective Equipment (PPE)Rationale
Skin Irritation (Category 2) Nitrile or Neoprene Gloves[2], Laboratory CoatPrevents direct skin contact which may cause irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals.[2]
Eye Irritation (Category 2) Chemical Splash Goggles or Safety Glasses with side shieldsProtects eyes from splashes and aerosols that could cause serious irritation.[1][3]
Respiratory Irritation (Potential) Use in a well-ventilated area or fume hoodMinimizes the potential for inhalation of any dusts or vapors.

Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of (R)-Methyl 2-oxothiazolidine-4-carboxylate is to prevent its release into the environment.[1] This compound should not be disposed of down the drain.[4]

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount for safety and cost-effective disposal. (R)-Methyl 2-oxothiazolidine-4-carboxylate is a non-halogenated organic compound .

  • Primary Waste Stream: Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste".[4][5]

  • Compatibility: Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[6] Incompatible materials can lead to dangerous chemical reactions.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Generated Waste: (R)-Methyl 2-oxothiazolidine-4-carboxylate IsHalogenated Is the compound halogenated? Start->IsHalogenated NonHalogenated Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes IsReactive Is it mixed with incompatible materials? (strong acids, bases, oxidizers) NonHalogenated->IsReactive IsReactive->NonHalogenated No Segregate Segregate and use a separate, compatible waste container. IsReactive->Segregate Yes

Caption: Decision workflow for segregating laboratory waste.

Step 2: Waste Collection
  • Container Selection: Use a chemically compatible and properly sealed waste container. Plastic containers are often preferred for their durability.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-Methyl 2-oxothiazolidine-4-carboxylate".[7]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] Keep the container closed except when adding waste.[8]

Step 3: Final Disposal

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8] Do not attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so.

Part 3: Emergency Procedures - Spill and Exposure

In the event of a spill or exposure, immediate and correct action is critical.

Minor Spill (Contained on a benchtop)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and any cleaning materials as non-halogenated organic waste.

Major Spill
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure the Area: If safe to do so, close the doors to the affected area to contain any potential vapors.

  • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself, your colleagues, and the broader community.

References

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: (R)-(-)-2-Oxothiazolidine-4-carboxylic acid.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Chemsrc. (2025, September 13). CAS#:127761-77-7 | Methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Formic acid.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: (R)-3-Acetylthiazolidine-4-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid.
  • Fisher Scientific. (2025, May 7). Safety Data Sheet: Lanthanum(III) nitrate hexahydrate.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Reddit. (2024, February 6). Chemical disposal.
  • Unknown. (n.d.).
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, June 27). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 5). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (R)-Thiazolidine-4-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Chloro-2-pyridinecarboxylate.

Sources

Handling

A Senior Application Scientist's Guide to Handling (R)-Methyl 2-oxothiazolidine-4-carboxylate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (R)-Methyl 2-oxothiazolidine-4-carboxylate, a key intermediate in various synthetic pathways. As there is no specific safety data sheet for this exact methyl ester, our protocols are expertly extrapolated from the known hazards of its parent compound, (R)-(-)-2-Oxothiazolidine-4-carboxylic acid, ensuring a conservative and robust safety margin.

The parent compound is classified as a hazardous chemical that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation[1][2]. These classifications demand a systematic approach to personal protective equipment (PPE) to mitigate risks of exposure.

Core Principles of Chemical Handling

Before approaching any chemical handling, a foundational understanding of the hierarchy of controls is essential. This principle prioritizes risk mitigation strategies from most to least effective:

  • Elimination/Substitution: Where possible, using a less hazardous alternative.

  • Engineering Controls: Isolating the hazard from the personnel (e.g., fume hoods, glove boxes).

  • Administrative Controls: Changes to work practices (e.g., standard operating procedures, training).

  • Personal Protective Equipment (PPE): The last line of defense, protecting the individual from contact.

This guide focuses on engineering controls and PPE, assuming the use of (R)-Methyl 2-oxothiazolidine-4-carboxylate is necessary for the research objectives.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the scale and nature of the procedure. The following table summarizes the minimum required PPE for handling (R)-Methyl 2-oxothiazolidine-4-carboxylate in solid (powder) form.

Protection Type Required PPE Standard Rationale
Eye & Face Protection Chemical Safety Goggles or Safety Glasses with side shields. A face shield is required when handling larger quantities (>25g) or when there is a significant risk of splashing.ANSI Z87.1 (US) or EN 166 (EU)Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation[1][3].
Skin Protection Nitrile GlovesASTM F1671 (US) or EN 374 (EU)Prevents direct skin contact, which can cause irritation[1][2]. Double-gloving is recommended for extended handling periods.
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination.
Respiratory Protection Required when handling the powder outside of a fume hood or for large-scale operations.NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., N95 or P100)Minimizes inhalation of the powder, which may cause respiratory tract irritation[1][3].

Operational Workflow: From Receipt to Disposal

A meticulous, step-by-step approach is critical to ensure safety and experimental integrity.

Pre-Handling and Preparation
  • Step 1: Designate a Workspace. All work with (R)-Methyl 2-oxothiazolidine-4-carboxylate powder should be conducted within a certified chemical fume hood to contain any airborne particles.

  • Step 2: Assemble All Materials. Before starting, ensure all necessary equipment, including spatulas, weighing paper, reaction vessels, and waste containers, are inside the fume hood.

  • Step 3: Verify Emergency Equipment. Confirm that a safety shower and eyewash station are accessible and unobstructed[1][3].

  • Step 4: Don PPE. Put on all required PPE as detailed in the table above before opening the primary container.

Handling and Experimental Use
  • Step 1: Weighing the Compound. To minimize dust generation, gently scoop the powder rather than pouring it. Use anti-static weighing dishes if available.

  • Step 2: Dissolving the Compound. If the protocol involves creating a solution, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible.

  • Step 3: Post-Handling Decontamination. After handling, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.

  • Step 4: Doffing PPE. Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection. Wash hands thoroughly with soap and water immediately after[1][4].

Storage and Disposal Plan
  • Storage: The parent compound should be refrigerated[1][5]. Store (R)-Methyl 2-oxothiazolidine-4-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[2][3].

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (e.g., weighing paper, gloves, wipes) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions should be collected in a designated hazardous chemical waste container. Do not dispose of this chemical down the drain[1][6].

    • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal[1][6].

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with (R)-Methyl 2-oxothiazolidine-4-carboxylate.

PPE_Workflow cluster_start Start: Assess Procedure cluster_scale Scale of Operation cluster_location Engineering Controls cluster_ppe Required PPE start Handling (R)-Methyl 2-oxothiazolidine-4-carboxylate scale_check Quantity > 25g OR High Splash/Aerosol Risk? start->scale_check location_check Working inside a Fume Hood? scale_check->location_check No ppe_face Add Face Shield scale_check->ppe_face Yes ppe_basic Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles location_check->ppe_basic Yes ppe_respirator Add Particulate Respirator (N95/P100) location_check->ppe_respirator No ppe_face->location_check ppe_respirator->ppe_basic

Caption: PPE selection workflow for handling the target compound.

By adhering to these rigorous safety protocols, researchers can confidently handle (R)-Methyl 2-oxothiazolidine-4-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document, to be adapted as more specific toxicological data becomes available.

References

  • Cole-Parmer. (2010). Material Safety Data Sheet: 2-Oxoimidazolidine-4-carboxylic acid.[Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.